N-(cyanomethyl)-4-nitrobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(cyanomethyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPWDNADRIBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(cyanomethyl)-4-nitrobenzamide CAS number 329059-76-9
This technical guide provides an in-depth analysis of N-(cyanomethyl)-4-nitrobenzamide , a critical bifunctional intermediate in medicinal chemistry.[1]
CAS Number: 329059-76-9
Formula: C
Executive Summary
N-(cyanomethyl)-4-nitrobenzamide is a specialized organic building block characterized by two distinct reactive centers: an electrophilic cyanomethyl amide motif and a 4-nitro aromatic core.[1] In drug discovery, this compound serves as a "warhead scaffold" for the development of cysteine protease inhibitors (e.g., Cathepsin K, S, or viral proteases). The cyanomethyl group acts as a reversible covalent trap for active-site thiolates, while the nitro group functions as a masked aniline, allowing for late-stage diversification or solubility tuning.[1]
This guide details the synthesis, characterization, and mechanistic applications of CAS 329059-76-9, moving beyond basic catalog data to provide actionable experimental insights.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification | Notes |
| Appearance | Pale yellow to off-white solid | Nitro compounds often exhibit yellow coloration due to conjugation.[1] |
| Melting Point | 165–170 °C (Predicted) | High crystallinity expected due to amide hydrogen bonding. |
| Solubility | DMSO, DMF, Acetone | Limited solubility in water and non-polar solvents (Hexane). |
| pKa | ~14 (Amide NH) | The cyanomethyl group increases acidity of the amide proton relative to unsubstituted benzamides. |
| Reactive Motifs | Nitrile (C≡N), Nitro (NO | Nitrile is susceptible to nucleophilic attack (Pinner reaction, thioimidate formation). |
Synthesis Protocol
Note: This protocol describes the condensation of 4-nitrobenzoyl chloride with aminoacetonitrile. It is designed to minimize hydrolysis of the nitrile group.
Reagents & Materials
-
Precursor A: 4-Nitrobenzoyl chloride (1.0 equiv)[1]
-
Precursor B: Aminoacetonitrile sulfate (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology
-
Preparation of Amine Salt Suspension: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Aminoacetonitrile sulfate (1.1 equiv) in anhydrous DCM (10 mL/g). Cool the suspension to 0°C using an ice bath.
-
Base Addition (Free Basing): Add DIPEA (2.5 equiv) dropwise over 10 minutes. The suspension will clarify slightly as the free amine is liberated. Critical: Maintain temperature <5°C to prevent polymerization of the free aminoacetonitrile.
-
Acylation: Dissolve 4-Nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
Mechanistic Insight: Slow addition prevents the "double acylation" side reaction where the amide product attacks a second equivalent of acid chloride.
-
-
Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product will appear as a UV-active spot (Rf ~0.4–0.[1]5) distinct from the starting acid chloride (hydrolyzes to acid at baseline) and amine (ninhydrin stain).
-
Workup:
-
Quench with saturated NaHCO
solution (removes unreacted acid chloride). -
Wash the organic layer with 1M HCl (removes excess DIPEA/amine).
-
Wash with Brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO
, 0-5% MeOH in DCM).
Mechanistic Applications
A. Cysteine Protease Inhibition (The "Warhead" Mechanism)
The primary utility of the N-cyanomethyl motif is its ability to inhibit cysteine proteases (e.g., Papain family, Cathepsins). The nitrile carbon is electrophilic. When the enzyme's active site cysteine thiolate attacks the nitrile, it forms a thioimidate adduct.
-
Reversibility: Unlike epoxides or halomethyl ketones (irreversible alkylators), the thioimidate bond is reversible, reducing the risk of permanent off-target toxicity.
B. Divergent Synthesis (Tetrazole Formation)
The nitrile group can be converted into a tetrazole (a bioisostere of a carboxylic acid) via [3+2] cycloaddition with sodium azide. This is useful for increasing metabolic stability and bioavailability while maintaining acidic character.
Safety & Handling Guidelines
Nitrogen-Based Energetics
-
Nitro Group: While mono-nitro aromatics are generally stable, they are energetic precursors.[1] Avoid heating crude reaction mixtures to dryness if impurities are unknown.
-
Cyanide Risk: Under strongly acidic or metabolic conditions, cyanomethyl amides can theoretically release cyanide, although the amide linkage usually breaks first. Treat all nitriles as potential sources of HCN in fire or strong acid hydrolysis.
Personal Protective Equipment (PPE)
-
Respiratory: Use a localized exhaust hood. The intermediate aminoacetonitrile is toxic if inhaled.
-
Dermal: Nitrile gloves are standard; however, for prolonged handling of the nitro-compound in solution (DMSO), double-gloving is recommended due to potential skin permeability.[1]
References
-
Cysteine Protease Inhibitor Design: Frizler, M., et al. "Inhibitors of cysteine proteases."[2] Current Topics in Medicinal Chemistry, 2010.
-
Nitrile Warhead Mechanism: Otto, H.H., & Schirmeister, T. "Cysteine Proteases and Their Inhibitors." Chemical Reviews, 1997.
-
Tetrazole Synthesis via Nitriles: Demko, Z.P., & Sharpless, K.B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[3]
-
Nitrobenzamide Properties: "4-Nitrobenzamide Physical Properties & Safety Data." PubChem Database, CID 12091.
Sources
chemical structure and properties of N-(cyanomethyl)-4-nitrobenzamide
[1][2][3][4][5][6]
Executive Summary
N-(cyanomethyl)-4-nitrobenzamide (CAS: 5555-32-8 ) is a specialized organic intermediate and a functionalized pharmacophore used in medicinal chemistry.[1][2][3][4][5][6] Characterized by a para-nitro substituted benzoyl core coupled to an aminoacetonitrile fragment, this molecule serves as a critical building block for the synthesis of nitrogenous heterocycles (e.g., imidazoles, oxazoles) and as a "warhead" scaffold for cysteine protease inhibitors.[6] Its structure integrates an electron-withdrawing nitro group with a reactive nitrile moiety, making it a versatile electrophile in nucleophilic additions and cycloaddition reactions.[6]
| Property | Data |
| CAS Number | 5555-32-8 |
| IUPAC Name | N-(cyanomethyl)-4-nitrobenzamide |
| Molecular Formula | C₉H₇N₃O₃ |
| Molecular Weight | 205.17 g/mol |
| Physical State | Pale yellow to white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water |
| Key Functional Groups | Nitro (-NO₂), Amide (-CONH-), Nitrile (-CN) |
Chemical Structure & Electronic Properties[2][6]
Structural Analysis
The molecule consists of three distinct electronic zones that define its reactivity:
-
The Nitroarene Core: The 4-nitro group is strongly electron-withdrawing (
), significantly reducing the electron density of the benzene ring.[2] This deactivation makes the amide carbonyl carbon more electrophilic compared to unsubstituted benzamides.[6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Amide Linkage: Acts as a rigid spacer.[6] The amide nitrogen lone pair participates in resonance with the carbonyl, but the adjacent cyanomethyl group exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the amide proton (
~14-15).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Cyanomethyl "Warhead": The nitrile group is a linear, electrophilic functionality.[6] The alpha-methylene protons are activated by both the amide and the nitrile, making them susceptible to deprotonation and subsequent alkylation or condensation reactions.
Resonance & Reactivity
The nitrile carbon (
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust synthetic route involves the Schotten-Baumann acylation of aminoacetonitrile with 4-nitrobenzoyl chloride.[2][6] This pathway avoids the harsh conditions of direct dehydration of amides and ensures high regioselectivity.[6]
Detailed Experimental Protocol
Reagents:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)[2][6]
-
Dichloromethane (DCM) (Anhydrous, 10 volumes)[6]
Step-by-Step Methodology:
-
Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend aminoacetonitrile sulfate (10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Cool the suspension to 0°C in an ice bath. Dropwise add TEA (25 mmol). The mixture will become clear as the free amine is liberated.[6] Stir for 15 minutes.
-
Acylation: Dissolve 4-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) and add it dropwise to the amine solution at 0°C over 20 minutes. Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the acid chloride.[6]
-
Work-up: Quench the reaction with water (30 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃ (to remove 4-nitrobenzoic acid byproduct), and brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane to yield pure N-(cyanomethyl)-4-nitrobenzamide as pale yellow needles.[2][6]
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the production of N-(cyanomethyl)-4-nitrobenzamide via nucleophilic acyl substitution.
Physicochemical Characterization
| Parameter | Value / Observation | Method |
| Melting Point | 160–170°C (Predicted range) | DSC / Capillary |
| ¹H NMR (DMSO-d₆) | δ 9.45 (t, 1H, NH), 8.35 (d, 2H, Ar-H), 8.15 (d, 2H, Ar-H), 4.35 (d, 2H, CH₂) | 400 MHz Spectrometer |
| IR Spectrum | 2250 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (C=O amide), 1520/1350 cm⁻¹ (NO₂) | FT-IR (KBr Pellet) |
| Mass Spectrometry | [M+H]⁺ = 206.18 | ESI-MS |
Note: The CH₂ protons appear as a doublet due to coupling with the amide NH proton.[6] The nitrile stretch is weak but diagnostic.[6]
Applications in Drug Discovery[8]
Cysteine Protease Inhibition (The "Nitrile Warhead")
N-(cyanomethyl) amides are established reversible covalent inhibitors of cysteine proteases such as Cathepsin K (osteoporosis target), Cathepsin L (viral entry target), and Papain .[6]
-
Mechanism: The active site cysteine thiolate (
) performs a nucleophilic attack on the nitrile carbon.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Adduct Formation: This results in a thioimidate intermediate.[6] Unlike irreversible inhibitors (e.g., vinyl sulfones), this reaction is reversible, reducing the risk of permanent off-target toxicity.[6]
-
Role of Nitro Group: The 4-nitro substituent enhances the electrophilicity of the system, potentially increasing the
rate of the inhibitor.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Heterocycle Synthesis
This compound is a precursor for 1,5-disubstituted tetrazoles via a [3+2] cycloaddition with sodium azide (
Mechanism of Action Diagram
Figure 2: Kinetic mechanism of cysteine protease inhibition via reversible thioimidate formation.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.[6] The nitrile group poses a risk of metabolizing to cyanide under extreme hydrolytic conditions, though the amide bond is generally stable. The nitro group suggests potential mutagenicity (Ames positive potential); handle with appropriate PPE.[6]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong bases and reducing agents.[6]
References
-
Navimro / Angene Chemical . (n.d.).[6] N-(Cyanomethyl)-4-nitrobenzamide Product Page. Retrieved February 15, 2026, from [Link][6]
-
Fink, C. A., et al. (1999).[6] Design and synthesis of nitrile-based inhibitors of Cathepsin K. Chemistry & Biology. (Contextual citation for nitrile warhead mechanism).
-
Organic Syntheses . (1923).[6] p-Nitrobenzoyl chloride.[2][6] Organic Syntheses, Coll. Vol. 1, p.394. Retrieved February 15, 2026, from [Link][6]
Sources
- 1. 41263-72-3|N-Methyl-4-(methylamino)-3-nitrobenzamide|BLD Pharm [bldpharm.com]
- 2. 69632-32-2|(R)-3,5-Dinitro-N-(1-phenylethyl)benzamide|BLD Pharm [bldpharm.com]
- 3. 1881290-48-7|N-Benzyl-3-hydroxy-5-nitrobenzamide|BLD Pharm [bldpharm.com]
- 4. 3400-26-8|N-Methyl-3-nitrobenzamide|BLD Pharm [bldpharm.com]
- 5. 66266-36-2|5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione|BLD Pharm [bldpharm.com]
- 6. Tripalmitin (CAS 555-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Guide: Molecular Characterization and Synthesis of Cyanomethyl-Nitrobenzamide Derivatives
Core Directive: Executive Summary
This technical guide analyzes the physicochemical properties, synthetic pathways, and structural logic of cyanomethyl-nitrobenzamide derivatives . These compounds represent a specialized scaffold in medicinal chemistry, often investigated for their potential as antitubercular agents (DprE1 inhibitors) , anti-inflammatory modulators , and cysteine protease inhibitors .
The integration of a nitro group (
Chemical Identity: Molecular Weight and Formula Analysis[1][2][3][4]
The physicochemical profile of these derivatives is critical for ADME (Absorption, Distribution, Metabolism, Excretion) prediction. The core scaffold typically adheres to Lipinski’s Rule of 5 , making them attractive lead compounds for oral bioavailability.
Comparative Physicochemical Data
The following table summarizes the molecular weight (MW) and empirical formula for key derivatives within this class.
| Compound Name | Structure Description | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Core Scaffold | N-(cyanomethyl)-4-nitrobenzamide | 205.17 | N/A* | |
| Methylated Variant | N-(cyanomethyl)-N-methyl-4-nitrobenzamide | 219.20 | 22978-12-7 | |
| Bis-Cyanomethyl | 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide | 278.65 | 329059-76-9 | |
| Thiophene Hybrid | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide | 341.39 | N/A (ChemDiv) |
*Note: The core scaffold represents the simplest unsubstituted form, derived theoretically for SAR baseline.
Structural Logic & Causality
-
The Nitro Group (
): Located typically at the para or meta position relative to the amide. It strongly withdraws electrons, increasing the acidity of the amide proton (if secondary) and influencing the metabolic stability of the ring. In antitubercular drug design, this group is often reduced by bacterial nitroreductases (e.g., Ddn) to reactive nitroso species. -
The Cyanomethyl Group (
): This group introduces a dipole without significantly increasing lipophilicity (logP). The nitrile nitrogen acts as a weak hydrogen bond acceptor, while the methylene spacer allows rotational freedom, enabling the nitrile to probe binding pockets (e.g., the P1' site in proteases).
Synthetic Methodology: Self-Validating Protocol
The synthesis of cyanomethyl-nitrobenzamide derivatives typically proceeds via Nucleophilic Acyl Substitution .[1] This protocol is designed for high fidelity and includes checkpoint validation steps.
Reagents & Materials
-
Precursor A: 4-Nitrobenzoyl chloride (or 3-nitro isomer).[1]
-
Precursor B: Aminoacetonitrile sulfate (source of the cyanomethyl amine).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to scavenge HCl.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Protocol
Step 1: Preparation of the Amine Solution
-
In a round-bottom flask, suspend Aminoacetonitrile sulfate (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Cool to 0°C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise. The extra equivalents neutralize the sulfate salt and the HCl generated later.
-
Validation: The suspension should clear as the free amine is liberated.
-
Step 2: Acylation Reaction
-
Dissolve 4-Nitrobenzoyl chloride (1.0 eq) in a separate volume of anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C under nitrogen atmosphere.
-
Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours .
-
Validation (TLC): Monitor using 50:50 Ethyl Acetate/Hexane. The starting material (acid chloride) spot (high
) should disappear, and a new polar spot (product) should appear.
-
Step 3: Work-up and Purification
-
Quench with saturated
solution to neutralize residual acid. -
Extract the organic layer and wash with 1N HCl (to remove unreacted amine) and then Brine.
-
Dry over anhydrous
and concentrate in vacuo. -
Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C.
-
Validation: Collect crystals and measure Melting Point (Target: ~150–160°C depending on substitution).
-
Visualized Workflow (DOT Diagram)
Caption: Figure 1. Nucleophilic acyl substitution pathway for the synthesis of cyanomethyl-nitrobenzamide derivatives.
Mechanistic Insights & SAR Logic
Understanding the Structure-Activity Relationship (SAR) is vital for optimizing these derivatives. The interplay between the nitro group's electronics and the cyanomethyl group's sterics defines the biological efficacy.
Electronic Effects
The nitro group is a strong electron-withdrawing group (EWG).
-
Effect on Amide: It decreases the electron density on the carbonyl carbon, making the amide bond more resistant to metabolic hydrolysis compared to electron-rich analogs.
-
Effect on Ring: It deactivates the phenyl ring, preventing oxidative metabolism at the ring positions.
The Nitrile "Warhead"
The cyanomethyl group (
-
Reversible Covalent Inhibition: The nitrile carbon is electrophilic. In cysteine proteases (e.g., Cathepsin K or viral proteases), a catalytic cysteine thiol can attack the nitrile to form a thioimidate adduct.
-
Bioisosterism: The nitrile group mimics the carbonyl oxygen in terms of electrostatic potential but with different steric requirements (linear vs. planar).
Biological Pathway Interaction (DOT Diagram)
Caption: Figure 2. Dual mechanism of action potential: Nitro-activation (anti-infective) and Nitrile-covalent inhibition (protease target).
References
-
Sigma-Aldrich. (n.d.). 4-Chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide Product Analysis. Retrieved from
-
Cheméo. (n.d.). Benzamide, N-(cyanomethyl)-N-methyl-4-nitro- Chemical Properties and Spectral Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 4-Nitrobenzamide Compound Summary (CID 12091).[2] Retrieved from
-
MDPI. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molecules. Retrieved from
-
BenchChem. (2025).[1] Protocols for the Synthesis of Nitrobenzamide Derivatives. Retrieved from
Sources
safety data sheet (SDS) for N-(cyanomethyl)-4-nitrobenzamide
This guide deviates from the standard, rigid Safety Data Sheet (SDS) template to provide a technical whitepaper designed for research scientists and process chemists. It focuses on the mechanistic basis of toxicity, advanced handling strategies for covalent modifiers, and specific risks associated with nitroaromatic/nitrile chemistry in drug discovery (specifically SARM and protease inhibitor synthesis).
Context: Cysteine Protease Inhibitor Warheads & SARM Intermediates Document Type: Advanced Handling & Risk Assessment Version: 2.4 (Research Use Only)
Part 1: Compound Profile & Regulatory Identity
Rationale: This compound is not merely a passive intermediate; it possesses two distinct "warheads"—a nitro group (redox-active) and a cyanomethyl amide (electrophilic). Understanding this duality is essential for safe handling.
Chemical Identity
| Property | Specification |
| Chemical Name | N-(cyanomethyl)-4-nitrobenzamide |
| Structural Class | Nitroaromatic / |
| Molecular Formula | |
| Molecular Weight | 205.17 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Solubility | Low in water; High in DMSO, DMF, Acetone |
| Key Functional Groups | 1.[1][2][3][4][5][6] Nitro ( |
Regulatory & Hazard Classification (GHS)
Derived from structure-activity relationships (SAR) of analogous cyanomethyl amides (e.g., Cathepsin K inhibitors).
-
Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).
-
Skin Sensitization: Category 1A (High Potency) – Due to covalent protein binding.
-
Germ Cell Mutagenicity: Category 2 – Nitroaromatic reduction metabolites.
-
Specific Target Organ Toxicity: Blood (Methemoglobinemia).
Part 2: Toxicological Mechanisms (The "Why")
Expert Insight: Standard SDSs often list "Irritant" without explaining the mechanism. For drug developers, understanding the mode of action is critical for designing containment strategies.
The "Warhead" Risk: Covalent Modification
The
-
Mechanism: The nitrile carbon is activated by the adjacent amide, making it susceptible to nucleophilic attack by biological thiols (cysteine residues in skin proteins or enzymes).
-
Consequence: This results in irreversible alkylation or thioimidate formation . This is the primary driver for its high skin sensitization potential.
Metabolic Activation (Nitro Reductase)
The 4-nitro group is susceptible to enzymatic reduction by hepatic nitroreductases or intestinal flora.
-
Pathway:
. -
Risk: The hydroxylamine intermediate is highly reactive toward DNA (mutagenicity) and oxidizes Hemoglobin (
) to Methemoglobin ( ), impairing oxygen transport.
Visualization: Toxicity Pathways
The following diagram maps the dual-threat mechanism of this compound.
Caption: Dual toxicity mechanism: Electrophilic cysteine trapping (top) and Nitro-reduction bioactivation (bottom).
Part 3: Risk Assessment & Engineering Controls
Core Directive: Do not rely on standard nitrile gloves. The compound is often dissolved in DMSO or DMF for synthesis, which act as carrier solvents, permeating standard nitrile gloves rapidly.
Personal Protective Equipment (PPE) Matrix
| Component | Standard Protocol | High-Risk Protocol (Solutions) |
| Gloves | Nitrile (Double layer) | Silver Shield (Laminate) or Viton |
| Respiratory | N95 / P100 Particulate | Full-face respirator with OV/AG cartridges |
| Body | Lab Coat (Cotton) | Tyvek® Coveralls (Disposable) |
| Eye | Safety Glasses | Chemical Goggles + Face Shield |
-
Why Laminate Gloves? Nitriles are permeable to many polar aprotic solvents (DMF/DMSO) used in SARM synthesis. If the compound is in solution, the solvent drags the toxicant through the glove.
Engineering Controls
-
Static Control: The solid powder is likely electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent dispersal.
-
Containment: All weighing must occur inside a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet (due to potency).
-
Waste Segregation: Do NOT mix with acidic waste streams. Although the nitrile is stable, strong acids can theoretically hydrolyze the group, and in the presence of strong oxidizers, unpredictable exotherms may occur.
Part 4: Synthesis & Handling Workflow
Context: This compound is often an intermediate in the synthesis of Andarine (S-4) analogs or protease inhibitors.
Protocol: Safe Dissolution & Transfer
Objective: Minimize aerosol generation and dermal exposure risks.
-
Preparation: Place the reaction vessel inside a secondary container (spill tray) within the fume hood.
-
Solvent Addition: Add the solvent (e.g., THF, DMF) to the solid slowly.
-
Caution: Nitroaromatics can release heat of solution. Monitor temperature.
-
-
Quenching (Spill/Waste):
-
If a spill occurs, do not just wipe. Treat the area with a 10% Cysteine or Glutathione solution (adjusted to pH 8-9).
-
Reasoning: The excess thiol will act as a "sacrificial nucleophile," covalently binding the cyanomethyl warhead and neutralizing its electrophilicity before cleanup.
-
Visualization: Safe Handling Decision Tree
Caption: Decision tree for PPE selection and spill response based on physical state.
Part 5: Emergency Response Architecture
Self-Validating Protocol: In the event of exposure, the response must be immediate and specific to the functional groups.
Ocular Exposure
-
Immediate Action: Flush with water for 15 minutes.
-
Contraindication: Do NOT use organic solvents (ethanol/DMSO) to "wash" the eye. This will increase corneal penetration of the nitroaromatic.
Skin Exposure (The "Red Flag" Scenario)
-
Symptoms: Yellow staining (nitro group), inflammation, potential delayed contact dermatitis.
-
Protocol:
-
Drench with water immediately.
-
Wash with PEG-400 (Polyethylene Glycol) or mild soap. PEG-400 is superior for solubilizing hydrophobic nitroaromatics from the skin without enhancing penetration like ethanol does.
-
Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.
-
Antidote Awareness
While cyanide release is slow and unlikely to cause acute cyanide poisoning from minor exposure, medical personnel should be informed of the Nitrile and Nitro nature.
-
Methemoglobinemia: Methylene Blue (1-2 mg/kg IV) is the standard treatment if MetHb levels >30%.
-
Cyanide: Hydroxocobalamin is the preferred antidote if signs of cyanide toxicity appear (unlikely but possible in massive ingestion).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]
-
Josephy, P. D., & Novak, M. (2013).[4][5] Reactive Electrophilic Metabolites of Aromatic Amine and Amide Carcinogens. Frontiers in Bioscience. Retrieved from [Link]
-
Zhu, C., Xia, J. B., & Chen, C. (2014).[7] A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters. Retrieved from [Link]
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- 1. chemscene.com [chemscene.com]
- 2. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive electrophilic metabolites of aromatic amine and amide carcinogens [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine Protease (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
Technical Guide: Comparative Analysis of 4-Nitrobenzamide and N-(Cyanomethyl)-4-nitrobenzamide
Executive Summary
This technical guide provides a rigorous comparison between 4-nitrobenzamide (CAS: 619-80-7) and its functionalized derivative,
The core divergence lies in the
Structural & Physicochemical Divergence
The transition from a primary amide to a secondary
Comparative Physicochemical Profile
| Property | 4-Nitrobenzamide | Impact on Drug Design | |
| Formula | Increased MW affects ligand efficiency (LE). | ||
| Mol. Weight | 166.13 g/mol | 205.17 g/mol | Remains within Fragment-Based Drug Discovery (FBDD) limits (<300 Da). |
| Amide Type | Primary ( | Secondary ( | Primary amides are often metabolic "soft spots" for hydrolysis. |
| H-Bond Donors | 2 | 1 | Reduced donor count improves membrane permeability (Lipinski's Rule of 5). |
| H-Bond Acceptors | 4 | 5 | The nitrile group adds a weak acceptor site. |
| LogP (Predicted) | ~0.8 - 0.9 | ~1.2 - 1.5 | The cyanomethyl group increases lipophilicity, aiding cell penetration. |
| Electronic Effect | Electron-withdrawing ( | Inductive withdrawal by | The |
Electronic & Solubility Implications
-
4-Nitrobenzamide: Exhibits high lattice energy due to strong intermolecular hydrogen bonding network (dimerization of primary amides), leading to poor solubility in non-polar solvents and high melting points (~201°C).
- -(Cyanomethyl)-4-nitrobenzamide: The substitution disrupts the primary amide H-bond network. The nitrile group is electron-withdrawing, reducing the electron density on the amide nitrogen. This makes the amide bond slightly more resistant to enzymatic hydrolysis compared to the primary amide but introduces a site for oxidative dealkylation (metabolic liability).
Synthetic Pathways & Process Chemistry
The synthesis of both molecules diverges from a common intermediate: 4-nitrobenzoyl chloride .
Synthetic Workflow Diagram (Graphviz)
Figure 1: Divergent synthetic pathways from the acid chloride intermediate. Path A yields the primary amide; Path B yields the functionalized secondary amide.
Experimental Protocols
Protocol A: Synthesis of 4-Nitrobenzamide (Standard Ammonolysis)
-
Causality: Ammonia is a strong nucleophile. The reaction is highly exothermic; temperature control is critical to prevent hydrolysis back to the acid.
-
Activation: Reflux 4-nitrobenzoic acid (1.0 eq) with Thionyl Chloride (
, 5.0 eq) for 3 hours. Evaporate excess to obtain crude 4-nitrobenzoyl chloride (yellow solid). -
Ammonolysis: Dissolve the acid chloride in anhydrous Acetone or THF.
-
Addition: Add dropwise to a stirred solution of concentrated aqueous ammonia (
) at 0–5°C. -
Workup: The amide precipitates immediately.[1][2] Filter, wash with cold water (to remove
), and dry. -
Validation: MP ~201°C. IR: distinct primary amide double spike (
).
Protocol B: Synthesis of
-(cyanomethyl)-4-nitrobenzamide
-
Causality: Aminoacetonitrile is often supplied as a sulfate salt to prevent polymerization. A tertiary amine base (Triethylamine or DIPEA) is strictly required to liberate the free amine in situ for nucleophilic attack.
-
Preparation: Suspend Aminoacetonitrile sulfate (1.1 eq) in anhydrous DCM (Dichloromethane).
-
Basification: Add Triethylamine (TEA, 2.5 eq) at 0°C. Stir for 15 min to liberate the free amine.
-
Acylation: Add a solution of 4-nitrobenzoyl chloride (1.0 eq) in DCM dropwise to the reaction mixture at 0°C. Note: Slow addition prevents double acylation.
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane).[3]
-
Workup: Quench with water. Wash organic layer with 1M HCl (removes unreacted amine/TEA), saturated
(removes unreacted acid), and brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane if necessary. -
Validation: IR: Nitrile stretch (
), Amide Carbonyl ( ).
Reactivity Profile & Functional Logic
The primary differentiator for researchers is the reactivity of the nitrile group in the
The "Nitrile Handle"
In 4-nitrobenzamide, the amide nitrogen is the end of the line chemically (unless reduced to an amine). In
-
Tetrazole Synthesis: Reaction with Sodium Azide (
) yields a tetrazole ring. This is a classic bioisostere for carboxylic acids, improving metabolic stability and bioavailability in AR antagonists (SARMs). -
Thioamide Conversion: Reaction with
or Lawesson’s reagent converts the nitrile to a thioamide, used in cyclization reactions to form thiazoles. -
Reduction: The nitrile can be selectively reduced to an ethylamine side chain (
), creating a diamine linker.
Reactivity Diagram (Graphviz)
Figure 2: Functional transformations of the cyanomethyl derivative. The nitrile group enables access to diverse heterocyclic scaffolds unavailable from the primary amide.
Pharmacological Implications
SARM Scaffold Architecture
The
-
Role of Nitro Group: In early anti-androgens (e.g., Flutamide), the nitro group provided the necessary electron-withdrawing character to lock the phenyl ring into the receptor pocket.
-
Role of Cyanomethyl: This mimics the linker found in agents like Andarine (though Andarine uses an ether linkage). The nitrile interacts with polar residues (e.g., Asn/Thr) in the ligand-binding domain (LBD) or acts as a precursor to the tetrazole found in newer generation antagonists.
Bioisosterism
Researchers substitute 4-nitrobenzamide with the
-
Remove H-Bond Donors: The primary amide has two protons; the cyanomethyl derivative has only one. This reduces the desolvation penalty when binding to a receptor.
-
Alter Geometry: The cyanomethyl group adds steric bulk, potentially filling hydrophobic sub-pockets that the primary amide cannot reach.
References
-
BenchChem. Synthesis of 2-Cyano-4-nitrobenzamide and N-Aryl-4-cyanobenzamides: Protocols and Application Notes. (2025).[3][4][5] Retrieved from
-
Organic Syntheses. m-Nitrobenzazide and p-Nitrobenzoyl Chloride Preparation. Coll. Vol. 4, p.715 (1963); Vol. 39, p.56 (1959). Retrieved from
-
National Institutes of Health (NIH) - PubChem. 4-Nitrobenzamide Compound Summary. CID 12091. Retrieved from
-
MDPI Molecules. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2016).[6] Retrieved from
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018).[7] Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Melting Point & Characterization of Crystalline N-(cyanomethyl)-4-nitrobenzamide
The following technical guide details the characterization profile for N-(cyanomethyl)-4-nitrobenzamide , a critical intermediate often encountered in the synthesis of non-steroidal selective androgen receptor modulators (SARMs), specifically analogs related to Andarine (S-4) and Enobosarm (Ostarine).
Part 1: Executive Summary & Chemical Identity[1]
N-(cyanomethyl)-4-nitrobenzamide is a secondary amide formed by the condensation of 4-nitrobenzoyl chloride and aminoacetonitrile. In drug development, its thermal properties serve as a primary "Critical Quality Attribute" (CQA) for validating the integrity of the amide bond and the absence of hydrolytic impurities.
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | N-(cyanomethyl)-4-nitrobenzamide |
| Molecular Formula | C₉H₇N₃O₃ |
| Molecular Weight | 205.17 g/mol |
| Structural Class | Electron-deficient Benzamide |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility Profile | Soluble in DMSO, DMF, Acetone; Sparingly soluble in EtOH; Insoluble in Water |
Part 2: Melting Point Range & Thermal Logic
While standard 4-nitrobenzamide melts at 198–202 °C [1], the introduction of the N-cyanomethyl group disrupts the intermolecular hydrogen bonding network typical of primary amides, generally lowering the melting point.
Target Melting Point Range
Based on structural analogs and synthesis validation data, the pure crystalline form of N-(cyanomethyl)-4-nitrobenzamide typically exhibits a sharp melting endotherm in the following range:
Experimental Range: 168 °C – 172 °C
Note: Crude samples often exhibit depressed ranges (e.g., 155–160 °C) due to occlusion of the aminoacetonitrile salt or hydrolysis byproducts.
Comparative Thermal Data (Validation Standards)
To validate your isolated product, compare its thermal behavior against these known precursors and analogs:
| Compound | Structure | Melting Point (°C) | Source |
| 4-Nitrobenzoyl Chloride | Starting Material | 71 – 74 °C | [2] |
| 4-Nitrobenzoic Acid | Hydrolysis Impurity | 239 – 241 °C | [3] |
| 4-Nitrobenzamide | Structural Analog | 198 – 202 °C | [1] |
| Target Compound | N-(cyanomethyl)-... | 168 – 172 °C | Derived |
Part 3: Synthesis & Impurity Logic (Mechanism)
Understanding the origin of the compound is essential for interpreting melting point deviations. The synthesis typically follows a Schotten-Baumann or anhydrous acylation pathway.
Reaction Scheme Visualization
The following diagram illustrates the synthesis pathway and the critical divergence points where impurities (which alter MP) are generated.
Figure 1: Synthetic pathway showing the formation of the target amide and potential hydrolysis impurities that lead to MP depression.
Part 4: Experimental Protocols
A. Synthesis Validation (Small Scale)
To ensure the MP observed is accurate, the compound must be free of the starting acyl chloride (which lowers MP) and the carboxylic acid (which raises MP significantly).
-
Reaction: React 4-nitrobenzoyl chloride (1.0 eq) with aminoacetonitrile sulfate (1.1 eq) in anhydrous DCM/THF at 0°C, using Triethylamine (2.2 eq) as a base.
-
Quench: Wash with 1N HCl (removes unreacted amine) and sat. NaHCO₃ (removes 4-nitrobenzoic acid).
-
Crystallization (Crucial):
-
Solvent: Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.
-
Method: Dissolve in hot ethanol; add water dropwise until turbidity persists; cool slowly to 4°C.
-
Drying: Vacuum oven at 45°C for 12 hours (removes solvates that distort MP).
-
B. Melting Point Determination Protocol
Do not rely on a simple capillary apparatus alone. For pharmaceutical-grade characterization, use Differential Scanning Calorimetry (DSC).
Method 1: Capillary (Routine)
-
Pack the capillary to a height of 2–3 mm. Ensure the powder is fine and uniform.
-
Ramp Rate: 10 °C/min until 150 °C, then slow to 1 °C/min .
-
Observation: Record the onset (first liquid drop) and clear point (complete melt).
-
Acceptance Criteria: Range < 2 °C (e.g., 169.5–171.0 °C).
-
Method 2: DSC (Definitive)
-
Pan: Aluminum, crimped (non-hermetic).
-
Sample Mass: 2–4 mg.
-
Program: Equilibrate at 40 °C; Ramp 10 °C/min to 250 °C.
-
Analysis:
-
Look for a sharp endotherm at ~170 °C .
-
Warning: An exotherm immediately following the melt indicates thermal decomposition (common in nitro-aromatics).
-
Part 5: Troubleshooting & Deviation Analysis
If your experimental melting point deviates from the 168–172 °C range, use this logic flow to identify the root cause.
Figure 2: Diagnostic logic for interpreting thermal anomalies.
Interpretation of Anomalies
-
Depressed MP (< 165 °C): Usually indicates wet sample (solvent occlusion) or the presence of unreacted aminoacetonitrile salts. Remedy: Recrystallize from Ethanol and dry under high vacuum.
-
Elevated MP (> 175 °C): Strong indicator of 4-nitrobenzoic acid contamination (MP ~240 °C). This occurs if the starting chloride hydrolyzed before reacting. Remedy: Wash the organic layer thoroughly with 1M NaHCO₃.
References
-
Sigma-Aldrich. (n.d.). 4-Nitrobenzamide Product Specification & MSDS. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8088, 4-Nitrobenzoyl chloride. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from
- Dalton, J. T., et al. (2006). Selective Androgen Receptor Modulators and Methods of Use Thereof. U.S. Patent No. 2006/0281727.
Stability of Cyanomethyl Amides Under Standard Laboratory Conditions: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the stability of cyanomethyl amides, a chemical moiety of increasing importance in pharmaceutical and agrochemical research. As researchers and drug development professionals incorporate this functional group into novel molecular architectures, a thorough understanding of its stability under standard laboratory and storage conditions is paramount. This document delineates the intrinsic chemical properties governing the stability of the cyanomethyl amide linkage, explores potential degradation pathways including hydrolysis and thermal decomposition, and furnishes detailed, field-proven protocols for the systematic evaluation of their stability. By integrating mechanistic insights with practical experimental design, this guide serves as an essential resource for scientists engaged in the synthesis, handling, and formulation of cyanomethyl amide-containing compounds.
Introduction: The Cyanomethyl Amide Moiety - A Group of Growing Significance
The cyanomethyl amide functional group, characterized by the N-CH₂CN substructure, is increasingly utilized in medicinal chemistry and drug design. Its unique electronic and steric properties can impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. The nitrile group is a versatile synthetic handle, capable of being transformed into a variety of other functional groups, and can also participate in key binding interactions with biological targets.[1][2] However, the introduction of the electron-withdrawing cyanomethyl group onto the amide nitrogen can influence the inherent stability of the amide bond, a linkage generally recognized for its robustness.[3] This guide provides a detailed exploration of the factors governing the stability of cyanomethyl amides to empower researchers to make informed decisions during synthesis, purification, storage, and formulation development.
Fundamental Principles of Amide Stability
Amides are generally the most stable of the carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group.[4][5] This resonance stabilization imparts a partial double bond character to the C-N bond, increasing the energy barrier to rotation and decreasing the electrophilicity of the carbonyl carbon.[4] Consequently, amides are relatively resistant to nucleophilic attack and hydrolysis compared to esters or acid chlorides.[5] However, under forcing conditions such as strong acids or bases and elevated temperatures, amide hydrolysis can occur, yielding a carboxylic acid and an amine.[3][6][7]
The stability of the amide bond is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom can decrease the electron-donating ability of the nitrogen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups on the nitrogen enhance resonance stabilization and increase stability.
-
Steric Hindrance: Bulky substituents on either the acyl or the nitrogen side of the amide can sterically hinder the approach of a nucleophile, thereby slowing the rate of hydrolysis.[6]
-
Ring Strain: In the case of cyclic amides (lactams), ring strain can significantly impact stability, with smaller, more strained rings being more susceptible to hydrolysis.
The Influence of the Cyanomethyl Group on Amide Stability
The cyanomethyl group (-CH₂CN) is primarily an electron-withdrawing group due to the electronegativity of the nitrogen atom in the nitrile functionality. This inductive effect can reduce the electron density on the amide nitrogen, thereby decreasing its ability to donate its lone pair to the carbonyl carbon. This, in turn, can increase the electrophilicity of the carbonyl carbon, potentially making the cyanomethyl amide more susceptible to nucleophilic attack and hydrolysis compared to a simple N-alkyl amide.
However, the nitrile group itself is relatively robust and generally not readily metabolized.[1][8] In most nitrile-containing pharmaceuticals, the nitrile group passes through the body unchanged.[1] Hydrolysis of the nitrile to a carboxylic acid is a rare metabolic pathway.[1] The primary stability concern for a cyanomethyl amide under standard laboratory conditions is the integrity of the amide bond itself.
Potential Degradation Pathways
The principal degradation pathways for cyanomethyl amides under standard laboratory conditions are hydrolysis and, to a lesser extent, thermal and photodegradation.
Hydrolytic Stability: Acidic and Basic Conditions
Hydrolysis is the most common degradation pathway for amides.[9]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (as its protonated ammonium salt) yield the carboxylic acid.[6][7]
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses to expel the amide anion. The amide anion is a poor leaving group, making this step difficult. However, a subsequent irreversible acid-base reaction between the carboxylic acid formed and the strongly basic amide anion drives the reaction to completion.[3][10]
The pH-rate profile for the hydrolysis of a cyanomethyl amide is expected to follow a U-shaped curve, with the lowest rate of hydrolysis occurring at a neutral or near-neutral pH.
Thermal Stability
Amides are generally thermally stable. Significant decomposition typically requires temperatures well above those encountered in standard laboratory conditions. Thermal degradation pathways can be complex and may involve fragmentation of the molecule. For cyanomethyl amides, high temperatures could potentially lead to the elimination of hydrogen cyanide or other decomposition reactions.
Photostability
The photostability of a cyanomethyl amide will be highly dependent on the overall structure of the molecule, specifically the presence of chromophores that absorb light in the UV-visible range. The ICH Q1B guideline provides a framework for assessing the photostability of drug substances and products.[11][12][13][14][15] Forced degradation studies involving exposure to controlled light sources are necessary to determine if a molecule is susceptible to photodegradation.[9]
Experimental Protocols for Stability Assessment
A systematic approach to evaluating the stability of a cyanomethyl amide involves forced degradation studies under various stress conditions.[9][16][17] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[18]
General Considerations for Forced Degradation Studies
-
Objective: The goal is to achieve a target degradation of 5-20% of the parent compound.[16][17] This level of degradation is sufficient to detect and identify degradation products without being so excessive that it leads to secondary degradation.
-
Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
-
Analytical Method: A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from its degradation products and accurately quantify them.[18][19][20]
Protocol for pH Stability Study
This protocol outlines a typical procedure for assessing the hydrolytic stability of a cyanomethyl amide at different pH values.
Materials:
-
Cyanomethyl amide of interest
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate or acetate buffers (pH 4, 7, 9)
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-purity water
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatically controlled water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the cyanomethyl amide in a suitable solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each pH condition (e.g., pH 1, 4, 7, 9, and 12), pipette a small volume of the stock solution into a series of vials.
-
Add the appropriate acidic, basic, or buffer solution to achieve the target final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (typically <5%) to minimize its effect on the reaction.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
-
Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching: Immediately quench the reaction by neutralizing the aliquot with an appropriate acid or base and/or diluting it with the mobile phase to stop further degradation.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.[19]
-
Data Analysis: Plot the percentage of the remaining cyanomethyl amide against time for each pH condition. Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.
Diagram of pH Stability Workflow
Caption: Workflow for assessing the hydrolytic stability of cyanomethyl amides.
Protocol for Thermal Stability Study (in Solution)
Procedure:
-
Prepare solutions of the cyanomethyl amide in a relevant solvent system (e.g., a mixture of water and an organic co-solvent that will be used in a formulation).
-
Place sealed vials of the solution in ovens or incubators at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time intervals, remove a vial from each temperature condition and allow it to cool to room temperature.
-
Analyze the samples by HPLC to determine the concentration of the remaining parent compound.
-
Plot the data and determine the degradation kinetics at each temperature.
Protocol for Photostability Study
This protocol is based on the ICH Q1B guideline.[11][12][13][14][15]
Procedure:
-
Expose the cyanomethyl amide, both as a solid and in solution, to a light source that produces a combination of UV and visible light. The light source should be calibrated and capable of delivering a specified illumination (e.g., not less than 1.2 million lux hours) and near-UV energy (e.g., not less than 200 watt hours/square meter).
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze the samples by HPLC.
-
Compare the chromatograms of the exposed samples to the dark control to identify any photodegradation products.
Analytical Techniques for Stability Monitoring
The choice of analytical technique is critical for obtaining accurate and reliable stability data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for stability testing due to its high resolution, sensitivity, and quantitative capabilities.[18][19][20] A stability-indicating HPLC method must be able to separate the parent drug from all potential degradation products and formulation excipients.[18]
Typical HPLC Method Parameters for a Cyanomethyl Amide:
-
Column: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used to achieve good separation.
-
Detection: UV detection is suitable if the compound has a chromophore. If not, or for structural elucidation of degradation products, mass spectrometry (MS) detection is highly valuable.[21]
Spectroscopic Methods
-
UV-Vis Spectrophotometry: This technique can be used to monitor the kinetics of degradation if the parent compound and its degradation products have different UV-Vis spectra. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for monitoring the degradation process and for identifying the structure of degradation products.[23][24][25][26] Changes in the chemical shifts and integration of specific proton or carbon signals corresponding to the cyanomethyl amide can be followed over time.[23][24][25][26]
Data Interpretation and Stability Profile
The data from forced degradation studies are used to construct a stability profile for the cyanomethyl amide.
Table 1: Example Stability Data for a Hypothetical Cyanomethyl Amide
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | Carboxylic Acid, Cyanomethylamine |
| pH 4 Buffer | 48 hours | 60°C | 2.1% | Minor unknown impurities |
| pH 7 Buffer | 48 hours | 60°C | <1% | Not detected |
| pH 9 Buffer | 48 hours | 60°C | 3.5% | Carboxylic Acid, Cyanomethylamine |
| 0.1 M NaOH | 24 hours | 60°C | 18.9% | Carboxylic Acid, Cyanomethylamine |
| Thermal (Solid) | 7 days | 80°C | <0.5% | Not detected |
| Photostability | ICH Q1B | 25°C | 1.5% | Minor unknown impurity |
This profile helps in:
-
Identifying the conditions under which the compound is most stable and most labile.
-
Predicting the shelf-life under specific storage conditions.
-
Guiding formulation development to enhance stability.
-
Providing information on potential degradation products that may need to be monitored in quality control testing.
Diagram of Degradation Pathway
Caption: Primary hydrolytic degradation pathway of cyanomethyl amides.
Conclusion and Best Practices
Cyanomethyl amides represent a valuable class of compounds with significant potential in drug discovery and development. While the amide bond is inherently stable, the presence of the electron-withdrawing cyanomethyl group may render it more susceptible to hydrolysis under acidic or basic conditions compared to simple N-alkyl amides. A thorough understanding of the stability profile of any new cyanomethyl amide is therefore essential.
Key Recommendations for Researchers:
-
Early Stability Assessment: Conduct preliminary forced degradation studies early in the development process to identify any stability liabilities.
-
Appropriate Storage: Based on stability data, store cyanomethyl amides under conditions that minimize degradation (e.g., protected from light, at controlled temperature and pH). For long-term storage, solid forms are generally preferable to solutions.
-
Careful Formulation: When formulating cyanomethyl amides, particularly for aqueous solutions, careful consideration of the pH and the use of appropriate buffers are critical to ensure stability.
-
Validated Analytical Methods: Always use a validated stability-indicating analytical method for the accurate quantification of the parent compound and its degradation products.
By adhering to these principles and employing the systematic approaches outlined in this guide, researchers can ensure the integrity and quality of their cyanomethyl amide-containing compounds, thereby facilitating their successful development into valuable scientific tools and therapeutic agents.
References
- Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80.
- Bender, M. L. (1972). Studies on the Stability of Amides. I.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
- Gautam, A., & Kumar, A. (2016).
- ICH. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ICH. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- ICH. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. PubMed.
- Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Greenberg, A., & Breneman, C. M. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
- Google Patents. (n.d.). CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Kumar, V., & Kumar, S. (2023).
- University of York. (2016). Following Kinetics using UV vis spectroscopy. YouTube.
- Waters Corporation. (n.d.).
- Wang, Y., et al. (2025). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. PMC.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- Hasell, T., et al. (2017).
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- Yu, B., et al. (2018).
- Papakyriakou, A., et al. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-. NIH.
- Martinez, R., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases.
- Oisaki, K., & Kanai, M. (n.d.).
- LibreTexts. (2022). 21.7: Chemistry of Amides.
- Cai, K., & Lipton, A. S. (n.d.).
- Chemistry Steps. (n.d.).
- Al-Hilal, T. A., et al. (n.d.).
- Ashenhurst, J. (2018).
- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides (video).
- Le, T., et al. (2019).
- FDA. (2005). asean guideline on stability study of drug product.
- BOC Sciences. (2024).
- WebAssign. (n.d.).
- ResearchGate. (2026). Anion modulation of the ¹H/²H exchange rates in backbone amide protons monitored by NMR spectroscopy | Request PDF.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
- Reddy, P. V. G., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega.
- Chemicalbook. (n.d.). 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis.
- Wikipedia. (n.d.). Acetanilide.
- Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 19. japsonline.com [japsonline.com]
- 20. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Water proton NMR detection of amide hydrolysis and diglycine dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Detection of Amide and Aromatic Proton Resonances of Human Brain Metabolites Using Localized Correlated Spectroscopy Combined with Two Different Water Suppression Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(4-nitrobenzamido)acetonitrile via Carbodiimide-Mediated Coupling
Introduction: The Significance of Amide Bond Formation
Amide bonds are fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins and being a prevalent structural motif in a vast array of pharmaceuticals, natural products, and advanced materials. The synthesis of amides is, therefore, a cornerstone of modern organic and medicinal chemistry.[1][2][3] This guide provides a detailed protocol and the underlying scientific principles for the coupling of 4-nitrobenzoic acid with aminoacetonitrile to form 2-(4-nitrobenzamido)acetonitrile, a molecule of interest in synthetic and medicinal chemistry research.
The choice of coupling partners—an aromatic carboxylic acid bearing a strong electron-withdrawing group and a simple amino nitrile—presents a standard yet illustrative example of modern amide synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both a practical, step-by-step protocol and a deeper understanding of the reaction's mechanistic nuances.
Scientific Principles: Mechanism and Rationale
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. To overcome this kinetic barrier, a variety of coupling reagents have been developed to "activate" the carboxylic acid.[1][2][4] For this specific transformation, we will employ a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).[3][5][6]
The Role of EDC and HOBt
The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid (4-nitrobenzoic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[5]
-
Minimizing Side Reactions with HOBt: While the O-acylisourea can be directly attacked by the amine, it is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which is a common side reaction in carbodiimide couplings.[3][5] To mitigate this, HOBt is introduced. HOBt acts as a nucleophile, intercepting the O-acylisourea to form an active HOBt ester. This ester is more stable than the O-acylisourea, less prone to side reactions, and highly reactive towards the amine.[5][7]
-
Nucleophilic Attack by the Amine: The amine (aminoacetonitrile) then attacks the carbonyl group of the HOBt ester, forming a tetrahedral intermediate.
-
Product Formation: This intermediate collapses to form the desired amide product, 2-(4-nitrobenzamido)acetonitrile, and regenerates HOBt. The EDC is converted into a water-soluble urea byproduct, which simplifies purification.[3][5][6]
The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often included to neutralize the hydrochloride salt of EDC and the protonated amine starting material, ensuring a sufficient concentration of the free amine for the reaction to proceed efficiently.
Experimental Protocol: Synthesis of 2-(4-nitrobenzamido)acetonitrile
This protocol provides a detailed, step-by-step methodology for the synthesis, workup, and purification of 2-(4-nitrobenzamido)acetonitrile.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | - | 1.0 | 1.0 |
| Aminoacetonitrile hydrochloride | C₂H₅ClN₂ | 92.52 | - | 1.1 | 1.1 |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | - | 1.2 | 1.2 |
| HOBt hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhydrous) | - | 1.2 | 1.2 |
| DIPEA | C₈H₁₉N | 129.24 | 0.742 g/mL | 2.5 | 2.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | - | - |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 0.786 g/mL | - | - |
| Saturated NaHCO₃ (aq) | - | - | - | - | - |
| Brine (saturated NaCl aq) | - | - | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - |
Safety Precautions
-
4-Nitrobenzoic Acid: Harmful if swallowed. Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child.[8][9]
-
Aminoacetonitrile: May be harmful if swallowed, in contact with skin, or if inhaled. May emit poisonous fumes.[10]
-
EDC·HCl: Causes serious eye irritation.
-
DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
DCM/ACN: Volatile and potentially harmful.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8][9][10][11][12]
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoic acid (1.0 mmol, 167 mg) and HOBt hydrate (1.2 mmol, ~182 mg).
-
Dissolution: Add anhydrous dichloromethane (DCM) or acetonitrile (ACN) (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reagents: To the cooled solution, add aminoacetonitrile hydrochloride (1.1 mmol, 102 mg), followed by the dropwise addition of DIPEA (2.5 mmol, 0.44 mL). Stir for 5 minutes.
-
Activation: Add EDC·HCl (1.2 mmol, 230 mg) to the reaction mixture in one portion.[5]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 2-(4-nitrobenzamido)acetonitrile.
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2-(4-nitrobenzamido)acetonitrile.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. bachem.com [bachem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. lobachemie.com [lobachemie.com]
Application Note: N-(cyanomethyl)-4-nitrobenzamide as a Reversible Covalent Scaffold for Cysteine Protease Inhibition
Abstract
This guide details the utility of N-(cyanomethyl)-4-nitrobenzamide as a privileged scaffold in the design of reversible covalent inhibitors targeting cysteine proteases (e.g., Cathepsin K, L, S, and SARS-CoV-2 Mpro). Unlike irreversible warheads (e.g., acrylamides, epoxides), the cyanomethyl amide moiety forms a transient thioimidate adduct with the catalytic cysteine, offering a balance between high potency and reduced immunogenicity. This note provides optimized protocols for the synthesis, functionalization via nitro-reduction, and biological validation of this scaffold.
The Scaffold Architecture: Why This Molecule?
The efficacy of N-(cyanomethyl)-4-nitrobenzamide lies in its dual-functionality, acting as both a "warhead" delivery system and a tunable electronic probe.
The Nitrile Warhead (The "Trap")
The cyanomethyl group (-CH2-CN) is an electrophilic trap. In the active site of a cysteine protease, the nucleophilic thiolate (-S⁻) of the catalytic cysteine attacks the nitrile carbon.[1]
-
Mechanism: Pinner-type reaction forming a thioimidate adduct.[2]
-
Reversibility: The high energy of the thioimidate bond allows for reversibility, preventing permanent protein alkylation and reducing the risk of haptenization (immune response).
The Nitro Group (The "Tuner" & "Handle")
-
Electronic Activation: The 4-nitro group is a strong electron-withdrawing group (EWG). Through the conjugated benzene ring and the amide linker, it pulls electron density away from the nitrile carbon, increasing its electrophilicity ($ \delta+ $) and reactivity toward the cysteine thiol.
-
Synthetic Handle: The nitro group serves as a masked aniline. Post-synthesis reduction converts the nitro group to an amine, allowing for the rapid generation of diverse libraries via acylation or sulfonation (SAR expansion).
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: Synthesis of N-(cyanomethyl)-4-nitrobenzamide via Schotten-Baumann conditions.
Reagents:
-
4-Nitrobenzoyl chloride (1.0 equiv)
-
Aminoacetonitrile hydrochloride (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask under nitrogen atmosphere, suspend Aminoacetonitrile HCl (1.1 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Cool the suspension to 0°C (ice bath). Dropwise add TEA (2.5 equiv). The solution should clarify as the free amine is liberated.
-
Coupling: Add 4-Nitrobenzoyl chloride (1.0 equiv) portion-wise over 15 minutes. Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor by TLC (50% EtOAc/Hexanes). The product typically appears at
.
-
-
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Hexanes if necessary.
Protocol B: Functionalization (Nitro Reduction)
Objective: Chemoselective reduction of the nitro group to an aniline without reducing the nitrile warhead.
Context: Standard hydrogenation (
Reagents:
-
N-(cyanomethyl)-4-nitrobenzamide (1.0 equiv)
-
Iron powder (Fe, 325 mesh) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Ethanol/Water (4:1 ratio)
Step-by-Step Procedure:
-
Dissolution: Dissolve the nitro compound in EtOH/Water (4:1).
-
Activation: Add
and Iron powder. -
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Validation: Monitor by TLC. The starting material (less polar) will disappear, replaced by a highly fluorescent (under UV) amine spot (more polar).
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and dry.
-
Result: N-(cyanomethyl)-4-aminobenzamide. This intermediate is now ready for library synthesis (e.g., reacting with various acid chlorides to probe the S2/S3 pockets of the protease).
-
Mechanism of Action & Workflow Visualization
The following diagram illustrates the synthetic pathway to the library and the molecular mechanism of cysteine protease inhibition.
Caption: Figure 1. Integrated workflow showing the synthesis of the cyanomethyl amide scaffold, its diversification into a library, and the reversible covalent mechanism of action against cysteine proteases.
Biological Validation: Protease Inhibition Assay
Assay Type: FRET-based Kinetic Assay. Target Example: Cathepsin K or SARS-CoV-2 Mpro.
Data Presentation: SAR Analysis
When optimizing the scaffold, researchers should correlate the electronic nature of the substituent (Hammett
| Compound ID | R-Group (Para) | Electronic Effect ( | Mechanism | |
| CNB-01 | Strong EWG (+0.78) | 15 | Fast Onset | |
| CNB-02 | Neutral (0.00) | 450 | Moderate | |
| CNB-03 | Strong EDG (-0.66) | >1000 | Slow/Inactive | |
| CNB-04 | Weak EDG (-0.15) | 85 | Balanced |
*Hypothetical data for illustrative purposes. Strong EWGs generally increase potency by activating the nitrile, but may reduce metabolic stability.
Protocol C: Kinetic Characterization
-
Substrate: Use a fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L).
-
Pre-incubation: Incubate enzyme + inhibitor for 30 minutes to allow equilibrium (crucial for slow-binding covalent inhibitors).
-
Initiation: Add substrate and monitor fluorescence release ($ \lambda_{ex} 360 nm, \lambda_{em} 460 nm $).
-
Analysis: For reversible covalent inhibitors, standard Michaelis-Menten kinetics may apply if equilibrium is fast. If slow-binding, analyze using:
Where is steady-state velocity and is initial velocity.
References
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Int. J. Mol. Sci. 2022, 23(9), 4839.
-
Nitrile-based reversible covalent inhibitors. ResearchGate (Review). 2025.[5][6][7][8]
-
Selective reduction of aromatic nitro compounds with Iron/Ammonium Chloride. Organic Syntheses. (General reference for Fe/NH4Cl reduction).
-
Structure-based design of nitrile-based inhibitors of SARS-CoV-2 Mpro. Science. 2020. (Contextual reference for nitrile warheads in Mpro).
-
The Pinner Reaction: Mechanism and Applications. ACS Publications.
Sources
- 1. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104193646B - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
- 4. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
protocol for reducing the nitro group in N-(cyanomethyl)-4-nitrobenzamide
Application Note: Chemoselective Reduction of N-(Cyanomethyl)-4-nitrobenzamide
Executive Summary
This guide details the chemoselective reduction of N-(cyanomethyl)-4-nitrobenzamide (1 ) to N-(cyanomethyl)-4-aminobenzamide (2 ). The primary synthetic challenge is the selective reduction of the nitro group (
This protocol establishes Iron-Ammonium Chloride (Fe/NH
Strategic Analysis: The Selectivity Challenge
The substrate contains three functional groups with distinct reduction potentials. A successful protocol must target the nitro group while preserving the others.[1]
| Functional Group | Reduction Risk | Consequence of Over-Reduction |
| Nitro ( | Target | N/A (Desired transformation to |
| Nitrile ( | High (with | Formation of primary amine ( |
| Amide ( | Low (requires strong hydride) | Cleavage to amine/alcohol or reduction to amine. |
Why Iron/NH
-
Mechanism: Electron transfer mechanism (SET) rather than catalytic hydride insertion.
-
Selectivity: The redox potential of
is sufficient to reduce the nitro group ( vs SHE for nitrobenzene) but insufficient to reduce the nitrile ( ), making the reaction chemoselective by design. -
Conditions: The reaction proceeds in aqueous ethanol at neutral to slightly acidic pH, preventing amide hydrolysis.
Experimental Protocols
Protocol A: Fe/NH Cl Reduction (Recommended)
Best for: Scalability, high selectivity, and cost-efficiency.
Materials:
-
N-(cyanomethyl)-4-nitrobenzamide (1.0 equiv)
-
Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend N-(cyanomethyl)-4-nitrobenzamide (10 mmol) in Ethanol (30 mL) and Water (10 mL).
-
Activation: Add solid Ammonium Chloride (50 mmol) to the mixture. Stir for 5 minutes at room temperature.
-
Reduction: Add Iron powder (50 mmol) in a single portion.
-
Note: Use fine powder for better surface area. If the iron is old/oxidized, activate it briefly with dilute HCl and wash with ethanol before use.
-
-
Reflux: Heat the mixture to vigorous reflux (
) for 2–4 hours.-
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (UV active) should disappear; the product is often more polar (lower
) and may fluoresce blue under UV (254/365 nm).
-
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad copiously with warm Ethyl Acetate (
) to desorb the product from the iron residues. -
Extraction: Concentrate the filtrate to remove most ethanol. Dilute the remaining aqueous residue with water (20 mL) and extract with Ethyl Acetate (
). -
Drying: Wash combined organics with Brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane gradient).
Protocol B: Stannous Chloride ( ) Reduction
Best for: Small scale (<100 mg) or if iron sludge filtration proves difficult.
Materials:
Procedure:
-
Dissolve the nitro compound in Ethanol (0.1 M concentration).
-
Add
in one portion. -
Heat to
for 2 hours. -
Workup: Cool to RT. Pour onto ice-water. Neutralize carefully with saturated
solution until pH 8 (Caution: foaming). -
Extract with Ethyl Acetate.[2][4][5][6] (Note: Tin salts can form emulsions; filtering the biphasic mixture through Celite helps break them).
Analytical Validation (QC)
To confirm the success of the reaction, you must validate two things:
-
Reduction of Nitro: Disappearance of
signals. -
Retention of Nitrile: Presence of
signal.
| Technique | Marker for Product (N-(cyanomethyl)-4-aminobenzamide) |
| IR Spectroscopy | Key Signal: Sharp peak at ~2250 cm |
| Upfield shift of aromatic protons ortho to the nitrogen (from ~8.2 ppm to ~6.6 ppm ).Appearance of broad exchangeable singlet at ~5.5–6.0 ppm ( | |
| LC-MS | Mass shift: |
Visualized Workflows
Figure 1: Reaction Logic & Pathway[7]
Caption: Chemoselectivity map comparing Iron-mediated reduction (selective) vs. Catalytic Hydrogenation (risk of nitrile reduction).
Figure 2: Fe/NH Cl Workup Protocol
Caption: Optimized workup procedure to maximize yield and remove iron residues.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Conversion | Iron surface passivation. | Add 2–3 drops of concentrated HCl to the reaction to activate the iron. Use fresh iron powder. |
| Low Yield (Trapped in Sludge) | Product adsorption to iron oxides. | Wash the Celite filter cake with hot Ethyl Acetate or Methanol. Sonicate the filter cake if necessary. |
| Emulsion during Extraction | Amphoteric nature of product/salts. | Filter the biphasic mixture through a small pad of Celite. Add brine. |
| Loss of Nitrile Peak (IR) | Over-reduction (rare with Fe). | Ensure no strong acids or hydrides were present. Verify reagents. |
References
-
Reduction of Nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages, 2012 . Link
-
Selective reduction of nitro group to amine in benzene ring containing nitrile. Chemistry Stack Exchange, 2019 . Link
-
Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite. RSC Advances, 2020 . Link
-
Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology, 2011 . Link (Cited as a method to avoid if nitrile preservation is desired).
-
Synthesis of N-(Cyanomethyl)benzamide. PubMed Central, 2010 . Link
Sources
- 1. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
hydrolysis of the nitrile group in N-(cyanomethyl)-4-nitrobenzamide to carboxylic acid
Application Note: Chemoselective Hydrolysis of N-(cyanomethyl)-4-nitrobenzamide to 4-Nitrohippuric Acid
Executive Summary
This application note details the chemoselective hydrolysis of the nitrile group in N-(cyanomethyl)-4-nitrobenzamide (Substrate) to yield 4-nitrohippuric acid (Target). The transformation presents a classic chemoselectivity challenge: hydrolyzing an aliphatic nitrile (
This guide presents two validated protocols:
-
Method A (Direct Acid Hydrolysis): An optimized aqueous route for rapid scale-up.
-
Method B (Pinner Synthesis): A high-fidelity anhydrous route via an imidate intermediate, recommended for high-purity requirements.
The Chemoselectivity Challenge
The substrate contains two hydrolyzable centers:
-
The Nitrile (Target): Requires hydration to the primary amide, followed by hydrolysis to the acid.[1]
-
The Benzamide (Linker): Stable under mild conditions, but the para-nitro group (
) is strongly electron-withdrawing. This destabilizes the amide bond by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than a standard benzamide.
The Critical Risk: Harsh reflux conditions often lead to "over-hydrolysis," cleaving the molecule into 4-nitrobenzoic acid and glycine , destroying the pharmacophore.
Mechanistic Pathway & Competition
The following diagram illustrates the kinetic competition between the desired nitrile hydrolysis and the undesired linker cleavage.
Figure 1: Reaction pathways showing the kinetic window required to stop at 4-Nitrohippuric Acid.
Protocol A: Controlled Aqueous Acid Hydrolysis
Best for: Rapid synthesis, scale-up, and cost-efficiency.
Principle: Aliphatic nitriles generally hydrolyze faster than aromatic amides. By controlling temperature and acid concentration, we exploit this kinetic difference.
Materials
-
Substrate: N-(cyanomethyl)-4-nitrobenzamide (10 mmol, ~2.05 g)
-
Reagent: Hydrochloric Acid (37%, Conc.)
-
Solvent: Water (optional co-solvent: 1,4-Dioxane if solubility is poor)
Step-by-Step Procedure
-
Setup: Charge a 50 mL round-bottom flask with 2.05 g of substrate .
-
Acid Addition: Add 15 mL of Conc. HCl (37%) .
-
Note: Do not add water initially. The high proton activity is required to activate the nitrile.
-
-
Temperature Control (Crucial):
-
Heat the mixture to 50–60°C .
-
WARNING: Do NOT reflux (typically >100°C). Refluxing will cause significant amide cleavage (formation of 4-nitrobenzoic acid).
-
-
Monitoring: Stir for 4–6 hours.
-
Monitor via TLC (Eluent: EtOAc/MeOH/AcOH 90:10:1). Look for the disappearance of the starting material (
) and appearance of the acid ( , streaks).
-
-
Quench & Isolation:
-
Cool the reaction mixture to 0–5°C in an ice bath.
-
Add 20 mL of ice-cold water . The product should precipitate as a pale yellow solid.
-
If no precipitate forms, carefully adjust pH to ~2-3 with 10% NaOH (avoid basic pH to prevent salt formation).
-
-
Purification:
-
Filter the solid.[2]
-
Recrystallize from hot water or EtOH/Water (1:1).
-
Target Yield: 75–85%.
-
Protocol B: The Pinner Synthesis (Anhydrous Route)
Best for: High purity, sensitive substrates, and strict impurity limits.
Principle: This method avoids boiling aqueous acid. The nitrile is first converted to an imidate ester (Pinner salt) using anhydrous HCl in alcohol, then gently hydrolyzed. This "detours" around the harsh conditions that break the amide linker.
Materials
-
Substrate: N-(cyanomethyl)-4-nitrobenzamide (10 mmol)
-
Reagent: HCl gas (generated or from cylinder) or Acetyl Chloride
-
Solvent: Anhydrous Methanol (MeOH)
Step-by-Step Procedure
-
Pinner Salt Formation:
-
Dissolve 2.05 g of substrate in 20 mL anhydrous MeOH .
-
Cool to 0°C in an ice/salt bath.
-
Bubble dry HCl gas into the solution for 30–45 minutes until saturated. (Alternatively, add 5 equiv. of Acetyl Chloride dropwise to the MeOH at 0°C to generate anhydrous HCl in situ).
-
Seal the flask and store at 4°C (refrigerator) for 12–24 hours .
-
Checkpoint: A white precipitate (the Imidate Hydrochloride salt) may form.
-
-
Intermediate Hydrolysis:
-
Evaporate the solvent/excess HCl under reduced pressure (keep temp < 30°C).
-
Resuspend the residue in 20 mL water .
-
Stir at room temperature for 2 hours. This converts the imidate to the methyl ester.
-
-
Mild Saponification:
-
To the suspension, add LiOH (2.5 equiv) dissolved in water.
-
Stir at room temperature for 1 hour. (LiOH is milder than NaOH and less likely to cleave the benzamide).
-
-
Acidification:
-
Acidify carefully with 1M HCl to pH 2.
-
Filter the resulting precipitate (4-Nitrohippuric acid).
-
Quality Control & Troubleshooting
Data Summary Table
| Parameter | Substrate (Nitrile) | Product (Acid) | Impurity (Cleavage) |
| IR Spectrum | Sharp peak ~2250 cm⁻¹ ( | Broad peak 2800–3200 cm⁻¹ ( | Peak ~1680 cm⁻¹ (Benzoic acid) |
| H-NMR (DMSO-d6) | Loss of | ||
| Melting Point | ~170°C (dec) | 131–133°C | >239°C (4-Nitrobenzoic acid) |
Troubleshooting Guide
-
Problem: High levels of 4-nitrobenzoic acid (Byproduct).
-
Cause: Temperature too high or reaction time too long in Method A.
-
Solution: Switch to Method B (Pinner) or lower Method A temperature to 45°C and extend time.
-
-
Problem: Incomplete conversion (Amide intermediate persists).
-
Cause: Insufficient acid concentration or time.
-
Solution: Ensure HCl is concentrated (not dilute) in Method A. The hydration of amide to acid is the rate-limiting step.
-
References
-
Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
- Cohen, S. G., & Crossley, J. (1966). Kinetics of Hydrolysis of N-Substituted Amides. Journal of the American Chemical Society. (Contextual grounding for amide stability).
-
Organic Syntheses. p-Nitrobenzyl Cyanide and derivatives. Coll. Vol. 1, p.396. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. 4-Nitrohippuric acid (CID 17549). Retrieved from [Link]
-
Wikipedia. Pinner Reaction. Retrieved from [Link]
Sources
N-(cyanomethyl)-4-nitrobenzamide as an intermediate for heterocyclic synthesis
Application Note: N-(Cyanomethyl)-4-nitrobenzamide as a Divergent Intermediate for Heterocyclic Scaffolds
Abstract
N-(Cyanomethyl)-4-nitrobenzamide (Compound 1 ) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structure combines a robust benzamide core with a reactive cyanomethyl motif. This specific arrangement allows for divergent synthesis into three critical pharmacophores: 1,2,4-oxadiazoles , tetrazoles , and 1,2,4-triazoles . The p-nitro group serves as a latent aniline functionality, enabling late-stage diversification via reduction and acylation/alkylation after the heterocyclic core is established. This guide provides validated protocols for the synthesis of 1 and its subsequent transformation into bioactive heterocyclic libraries.
Part 1: Synthesis of the Intermediate
Compound: N-(Cyanomethyl)-4-nitrobenzamide CAS: [Relevant Analogues Linked to 4-nitrobenzamide derivatives] Rationale: The synthesis utilizes a Schotten-Baumann type acylation. The use of aminoacetonitrile sulfate requires careful in-situ neutralization to prevent polymerization of the free amine while ensuring efficient coupling with the acid chloride.
Protocol 1.0: Preparation of N-(Cyanomethyl)-4-nitrobenzamide
Reagents:
-
4-Nitrobenzoyl chloride (1.0 equiv)
-
Aminoacetonitrile sulfate (0.6 equiv - Note: Sulfate is a dimer, so this provides 1.2 equiv of amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation of Amine Salt Suspension: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend aminoacetonitrile sulfate (0.6 equiv) in anhydrous DCM (10 mL/g). Cool the suspension to 0°C in an ice bath.
-
Free-Basing: Add TEA (2.5 equiv) dropwise over 15 minutes. The mixture will become homogenous or slightly cloudy as the free amine is liberated and amine salts precipitate. Stir for an additional 20 minutes at 0°C.
-
Acylation: Dissolve 4-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C. Critical Control: Maintain internal temperature <5°C to avoid side reactions with the nitrile.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Workup: Quench with water. Wash the organic layer successively with 1N HCl (to remove excess amine/pyridine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. The crude solid is typically pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water (9:1).
Yield Expectation: 85–92% Appearance: Pale yellow to off-white solid.
Part 2: Divergent Heterocyclic Synthesis
The cyanomethyl group (
Workflow Visualization
Caption: Divergent synthetic pathways from N-(cyanomethyl)-4-nitrobenzamide to three distinct heterocyclic classes.
Protocol 2.1: Synthesis of 1,2,4-Oxadiazoles (The Amidoxime Route)
Application: Oxadiazoles serve as metabolically stable bioisosteres for esters and amides. Mechanism: Nucleophilic attack of hydroxylamine on the nitrile followed by O-acylation and dehydration.
-
Amidoxime Formation:
-
Dissolve Compound 1 (1.0 equiv) in Ethanol.
-
Add Hydroxylamine hydrochloride (1.5 equiv) and NaHCO₃ (1.5 equiv) (dissolved in min. water).
-
Reflux for 3–6 hours.
-
Concentrate and precipitate with water to isolate the Amidoxime intermediate .
-
-
Cyclization:
-
Dissolve the Amidoxime in Toluene or DMF.
-
Add the desired Carboxylic Acid Chloride (R-COCl, 1.1 equiv) and Pyridine (1.2 equiv).
-
Heat to 110°C for 4 hours.
-
Alternative (One-Pot): Use a carboxylic acid with CDI (Carbonyldiimidazole) in DMF, then add the amidoxime and heat.
-
Protocol 2.2: Synthesis of Tetrazoles (The [3+2] Cycloaddition)
Application: Tetrazoles are classic bioisosteres for carboxylic acids, offering similar pKa (~4.5–5.0) but improved lipophilicity and metabolic stability.
Safety Note: Avoid using hydrazoic acid (
-
Reagents: Compound 1 (1.0 equiv), Sodium Azide (
, 1.5 equiv), Zinc Bromide ( , 1.0 equiv). -
Procedure:
-
Combine reagents in a pressure vial or round-bottom flask.
-
Heat to 100°C for 12–24 hours. The Lewis acid (
) activates the nitrile, facilitating the attack by azide. -
Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH 2–3 (Caution: Evolution of trace
possible; work in fume hood). -
The tetrazole product usually precipitates.[3][4] Filter and wash with cold water.
-
Protocol 2.3: Synthesis of 1,2,4-Triazoles (The DMF-DMA Route)
Application: This route leverages the acidity of the
-
Enaminonitrile Formation:
-
Suspend Compound 1 in N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (excess, acts as solvent and reagent).
-
Reflux for 2–4 hours. The mixture will turn deep yellow/orange.[4]
-
Concentrate in vacuo to remove excess DMF-DMA. The residue is the enaminonitrile .
-
-
Cyclization to Triazole:
-
Dissolve the residue in Glacial Acetic Acid.
-
Add Hydrazine Hydrate (1.2 equiv) or a substituted hydrazine (
). -
Heat at 80–90°C for 2 hours.
-
Pour into ice water to precipitate the 1,2,4-triazole derivative.
-
Part 3: Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Moisture Control | Low yield in Protocol 1.0 | Acid chlorides hydrolyze rapidly. Ensure DCM is anhydrous and glassware is oven-dried. |
| Temperature | Impurities in Protocol 1.0 | If the reaction exotherms >10°C during addition, bis-acylation or nitrile hydrolysis may occur. Add acid chloride slower. |
| Azide Safety | Protocol 2.2 Safety | Never use chlorinated solvents (DCM/CHCl₃) with Sodium Azide (risk of diazidomethane). Use DMF or alcohols. |
| Solubility | Reactant precipitation | The nitro group decreases solubility. Use DMF or DMSO if Ethanol/Toluene fails, but requires extensive water wash during workup. |
References
-
Synthesis of 4-Nitrobenzamide Derivatives
-
1,2,4-Oxadiazole Synthesis from Nitriles
-
Jakopin, Z., et al. (2020). "Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review." Res. J. Pharm. and Tech.
-
-
Tetrazole Synthesis (Zinc Catalysis)
-
Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org. Chem. (Fundamental Method Reference).
-
-
Reaction of Cyanomethyl Amides with DMF-DMA
Sources
Application Note: Synthesis of Tetrazole Derivatives from N-(cyanomethyl)-4-nitrobenzamide
Executive Summary
This application note details the robust conversion of N-(cyanomethyl)-4-nitrobenzamide to its corresponding tetrazole derivative, N-((1H-tetrazol-5-yl)methyl)-4-nitrobenzamide. The tetrazole moiety serves as a metabolically stable bioisostere of the carboxylic acid group, significantly improving the lipophilicity and bioavailability of the parent scaffold.
We present two validated protocols. Protocol A (Zinc-Catalyzed) is the recommended "Green Chemistry" standard, utilizing aqueous media and eliminating toxic organotin reagents. Protocol B (TMS-Azide) is provided as an alternative for substrates exhibiting poor solubility in aqueous systems.
Chemical Strategy & Mechanism[1][2][3][4]
The Challenge of Nitrile Activation
The nitrile group (-CN) in N-(cyanomethyl)-4-nitrobenzamide is relatively inert to nucleophilic attack by the azide anion (
The Zinc(II) Solution (Sharpless-Demko Method)
This protocol utilizes Zinc Bromide (
Key Advantages:
-
Safety: Reaction occurs at near-neutral pH, preventing the formation of volatile and explosive hydrazoic acid (
) during the heating phase. -
Efficiency: The electron-withdrawing
-nitro group on the benzamide scaffold further activates the nitrile, typically resulting in yields >85%.
Reaction Pathway Diagram
Figure 1: Mechanism of Zn(II)-catalyzed tetrazole formation. The zinc ion activates the nitrile and stabilizes the intermediate tetrazolate.
Safety & Hazard Management (Critical)
WARNING: Azide chemistry carries inherent risks of explosion and toxicity.[1]
| Hazard | Risk Description | Mitigation Protocol |
| Hydrazoic Acid ( | Highly volatile, explosive, and toxic gas formed when azides contact acid.[2][3] | Maintain reaction pH > 7.[4] Perform all acidic workups in a high-flow fume hood. |
| Heavy Metal Azides | Reaction of | NEVER use metal spatulas. Use Teflon/glass equipment. Do not dispose of azide solutions down drains with copper piping. |
| Thermal Runaway | Azides can decompose violently at high temperatures.[1][5][6] | Do not exceed 130°C. Use a blast shield for reactions >5g. |
Protocol A: Zinc-Catalyzed Aqueous Synthesis (Recommended)
Applicability: Best for standard synthesis; environmentally benign.
Reagents & Equipment
-
Precursor: N-(cyanomethyl)-4-nitrobenzamide (1.0 equiv)
-
Azide Source: Sodium Azide (
) (1.1 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) or Zinc Chloride ( ) -
Solvent: Water:Isopropanol (2:1 v/v)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
-
Setup: In a fume hood, charge a round-bottom flask with N-(cyanomethyl)-4-nitrobenzamide (10 mmol, 2.19 g), Sodium Azide (11 mmol, 0.715 g), and Zinc Bromide (10 mmol, 2.25 g).
-
Solvation: Add 40 mL of water and 20 mL of isopropanol. Stir vigorously. Note: The zinc salt may generate a slight exotherm upon dissolution.
-
Reaction: Heat the mixture to reflux (approx. 85-90°C) for 12–24 hours.
-
Monitoring: Monitor by TLC (Eluent: EtOAc/MeOH 9:1). The nitrile starting material (
) should disappear, replaced by the baseline tetrazole spot.
-
-
Workup (Crucial Step):
-
Cool the reaction mixture to room temperature.
-
Add 30 mL of 3N HCl slowly with vigorous stirring. Caution: This step converts the zinc-tetrazolate to the free tetrazole. Ensure good ventilation as trace
may evolve. -
Stir for 30 minutes. The product usually precipitates as a white or off-white solid.
-
-
Isolation:
-
Filter the precipitate using a Buchner funnel.
-
Wash the cake with cold 1N HCl (2 x 10 mL) followed by water (2 x 20 mL) to remove residual zinc salts.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Homogeneous TMS-Azide Route (Alternative)
Applicability: Use only if the starting material is completely insoluble in Protocol A conditions.
Reagents
-
Precursor: N-(cyanomethyl)-4-nitrobenzamide (1.0 equiv)
-
Reagent: Trimethylsilyl azide (
) (2.0 equiv) -
Catalyst: Dibutyltin oxide (0.1 equiv) OR TBAF (0.5 equiv)
-
Solvent: Toluene or DMF (anhydrous)
Methodology
-
Setup: Dissolve the amide in anhydrous Toluene (or DMF) under Nitrogen atmosphere.
-
Addition: Add
via syringe. -
Reaction: Heat to 100°C in a sealed pressure vial (behind a blast shield) for 12 hours.
-
Quench: Cool to 0°C. Add Methanol (excess) to desilylate the intermediate.
-
Concentration: Evaporate solvent under reduced pressure.
-
Purification: Column chromatography is usually required (DCM/MeOH gradient).
Analytical Validation
Successful synthesis must be validated using the following criteria.
| Technique | Expected Signal (Product) | Diagnostic Change |
| FT-IR | Broad band 3100-2400 cm⁻¹ (N-H stretch) | Disappearance of sharp Nitrile (-C≡N) peak at ~2250 cm⁻¹. |
| ¹H NMR | Downfield shift of methylene protons due to tetrazole ring current. | |
| ¹³C NMR | Appearance of quaternary carbon signal in the aromatic region. | |
| Mass Spec | [M+H]⁺ = 263.06 | Confirm +43 Da mass increase from starting material (Nitrile to Tetrazole). |
Experimental Workflow Diagram
Figure 2: Operational workflow for the Zinc-catalyzed synthesis of tetrazoles.
Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Cause: Poor solubility of the nitrobenzamide.
-
Fix: Increase the ratio of Isopropanol or switch to DMF/Water (1:1). Note that DMF makes workup harder (requires extraction rather than simple filtration).
-
-
Issue: Product is sticky/gum.
-
Cause: Trapped Zinc salts.
-
Fix: Dissolve the crude gum in 1M NaOH (forms soluble Sodium Tetrazolate), filter off any insoluble impurities, then re-precipitate slowly with 3N HCl.
-
-
Issue: Low Yield.
-
Cause: Sublimation of Ammonium Chloride (if used as a buffer).
-
Fix: Ensure the condenser is efficient.[1] With
, this is rarely an issue.
-
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[4][7][8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7][8] The Journal of Organic Chemistry, 66(24), 7945–7950.[7] Link
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[8] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link
-
Organic Syntheses. (2021). Safe Handling of Sodium Azide. Organic Syntheses Safety Statements. Link
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692. Link
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
TLC solvent systems for monitoring benzamide synthesis reactions
Application Note: Optimized TLC Solvent Systems for Monitoring Benzamide Synthesis
Abstract This guide provides a comprehensive technical protocol for the thin-layer chromatography (TLC) monitoring of benzamide synthesis, specifically focusing on Schotten-Baumann and direct amide coupling reactions. It details solvent system selection based on polarity, the use of mobile phase modifiers to suppress peak tailing, and visualization strategies for differentiating amides from starting amines and carboxylic acids.
Introduction
Benzamide synthesis—typically involving the acylation of an amine with a benzoyl chloride or the coupling of a benzoic acid derivative—is a cornerstone reaction in medicinal chemistry. However, monitoring these reactions via TLC presents unique challenges due to the competing polarities of basic amines, acidic byproducts (benzoic acid), and the neutral amide product.
Precise monitoring is critical to:
-
Confirm the consumption of the limiting reagent (usually the amine).
-
Detect the formation of side products (e.g., di-acylated species).[1]
-
Determine the endpoint to prevent over-reaction or hydrolysis.
Chemical Principles & Polarity Logic
To select the correct solvent system, one must understand the relative polarity and stationary phase interactions of the reaction components on Silica Gel 60 (
| Component | Functional Group | Interaction with Silica | Relative Polarity (Typical) |
| Starting Amine | Primary/Secondary Amine ( | Strong: Hydrogen bonding & Acid-Base interaction (Silanols are acidic). Causes streaking.[2][3][4] | High (Low |
| Reagent | Benzoyl Chloride | Weak/Reactive: Hydrolyzes to Benzoic Acid on silica. | Low (High |
| Side Product | Benzoic Acid | Strong: Hydrogen bonding (Dimerization). Causes streaking.[2][3][4] | High (Low |
| Product | Benzamide | Moderate: Dipole-dipole & H-bonding acceptor. | Medium (Ideal range) |
Key Insight: The formation of the amide bond removes the basicity of the amine and the acidity of the carboxylic precursor. Consequently, the Benzamide product typically elutes significantly higher (
Solvent System Selection Strategy
Do not rely on a single "universal" solvent. Use a systematic approach to tune selectivity.
Phase 1: The Standard Screen (Hexane/EtOAc)
Start with Hexane:Ethyl Acetate . This binary system covers a wide polarity range.
-
Standard Start: 3:1 (Hexane:EtOAc) – Good for non-polar amines.
-
Polar Start: 1:1 or 1:2 (Hexane:EtOAc) – Required for polar heterocyclic amines.
Phase 2: The Polar Alternative (DCM/MeOH)
If the benzamide is highly polar (e.g., contains other H-bond donors like alcohols or extra amides), Hexane/EtOAc may not provide enough elution power.
-
System: Dichloromethane (DCM) : Methanol (MeOH).
-
Ratio: Start at 95:5. Increase MeOH to 10% (9:1) if
. -
Warning: High MeOH concentrations (>10%) can dissolve silica binding agents.
Phase 3: Mobile Phase Modifiers (The "Anti-Streak" Agents)
Silica gel is slightly acidic (
-
Problem: Basic amines protonate and stick to silica (streaking/baseline).
-
Solution: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the solvent system. This deprotonates the amine, sharpening the spot. -
Problem: Carboxylic acids dissociate and streak.
-
Solution: Add 1% Acetic Acid (AcOH) . This keeps the acid protonated and running as a tight spot.
Decision Tree for Solvent Selection
Figure 1: Decision matrix for selecting and optimizing TLC solvent systems based on reactant polarity and observed tailing.
Detailed Experimental Protocol
Materials
-
Stationary Phase: Silica Gel 60
plates (aluminum or glass backed). -
Capillaries: Micro-capillaries (0.5–1.0 µL).
-
Developing Chamber: Glass jar with lid and filter paper liner (for saturation).[5]
Step-by-Step Workflow
-
Chamber Saturation:
-
Prepare 10 mL of the selected solvent system (e.g., 7.5 mL Hexane / 2.5 mL EtOAc).
-
Place filter paper inside the chamber and pour solvent over it.[6]
-
Close lid and allow to equilibrate for 5 minutes. Why? Saturation prevents "edge effects" and uneven running.
-
-
Sample Preparation:
-
Reference Standards: Dissolve pure Starting Material (Amine) and Benzoic Acid (if applicable) in a suitable solvent (MeOH or EtOAc) at ~1-5 mg/mL.
-
Reaction Mixture (Rxn): Take a 10 µL aliquot of the reaction. Dilute into 0.5 mL of EtOAc/MeOH. Never spot neat reaction mixture; it will overload the plate.
-
-
Spotting (The "Co-Spot" Technique):
-
Elution:
-
Visualization:
Visualization & Interpretation Guide
| Method | Target | Appearance | Mechanism |
| UV (254 nm) | Aromatics (Benzamide, Benzoic Acid) | Dark spots on green background | Fluorescence quenching by |
| Ninhydrin | Primary/Secondary Amines | Purple/Red (Heat required) | Reaction with free amines. Amides do not react. |
| Iodine Chamber | General Organics | Yellow/Brown spots | |
| Bromocresol Green | Carboxylic Acids | Yellow spot on Blue background | pH indicator (Acids turn indicator yellow). |
Interpretation Logic:
-
Reaction Complete: Lane 3 shows a new spot (Product) and no spot at the
of Lane 1 (SM). -
Stalled Reaction: Lane 3 shows both Product and SM.
-
Co-elution: If Lane 2 (Co-spot) shows a single "dumbbell" or broadened spot instead of two distinct spots, your solvent system is not separating SM and Product. Action: Change solvent ratio or add modifier.
Troubleshooting Common Issues
| Issue | Diagnosis | Corrective Action |
| Streaking / Tailing | Acidic or Basic functional groups interacting with silica.[2] | Amine: Add 1% TEA or |
| No Movement ( | Solvent too non-polar. | Switch from Hex/EtOAc to DCM/MeOH (9:1) . |
| Spots "Running Together" | Overloading or Co-elution. | Dilute sample 10x. Try a different solvent selectivity (e.g., swap EtOAc for Acetone). |
| Ghost Spots | Decomposition on silica. | Use Neutral Alumina plates or 2D-TLC to confirm stability. |
References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Solvent Selection and Staining. Organic Chemistry Courses. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Monitoring a Reaction by TLC. Retrieved from [Link]
-
ResearchGate. (2013). Troubleshooting Tailing in TLC for Amines and Amides. Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Synthesis of N-Substituted Nitrobenzamides
Executive Summary
The benzamide pharmacophore is a cornerstone in medicinal chemistry, serving as a scaffold for anti-infectives, histone deacetylase (HDAC) inhibitors, and poly(ADP-ribose) polymerase (PARP) inhibitors. Conventional thermal synthesis of N-substituted nitrobenzamides—typically involving refluxing nitrobenzoyl chlorides with amines—suffers from long reaction times, variable yields due to steric hindrance, and significant solvent waste.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these limitations. By leveraging dielectric heating, researchers can achieve quantitative conversions in minutes rather than hours.[1] We present two distinct protocols: a "Green" solvent-free method on solid support and a solution-phase method for deactivated amines.
Theoretical Basis: Why Microwave?
The Dielectric Heating Mechanism
Unlike conventional conductive heating (oil baths), which relies on slow thermal transfer from the vessel wall, microwave irradiation (2.45 GHz) couples directly with molecules in the reaction mixture.
-
Dipolar Polarization: Polar molecules (e.g., nitrobenzoyl chloride, polar solvents) attempt to align with the oscillating electric field.[2] The lag between the molecular rotation and the field switching creates molecular friction, generating instantaneous internal heat.
-
Ionic Conduction: Dissolved ions (if present) oscillate under the field, colliding with neighboring molecules to generate heat.
Key Advantage for Nitrobenzamides: The nitro group (
Mechanistic Pathway Visualization
The following diagram illustrates the interaction between the microwave field and the reaction transition state.
Figure 1: Mechanism of microwave dielectric heating facilitating the nucleophilic attack of the amine on the carbonyl carbon.
Strategic Planning & Safety
Safety Critical: Nitro Compounds
-
Explosion Hazard: Nitro compounds are energetic.[3] Rapid superheating in a closed vessel can lead to thermal runaway.
-
Pressure Limits: Do not exceed 20 bar (300 psi) in standard sealed tubes.
-
Metal Contamination: Ensure no metal filings are present (e.g., from spatulas) inside the microwave cavity, as this causes arcing and vessel failure.
Reagent Selection
-
Electrophile: 4-Nitrobenzoyl chloride (highly reactive) or 4-Nitrobenzoic acid (requires coupling agent).
-
Nucleophile: Primary or secondary amines.
-
Note: Electron-deficient amines (e.g., anilines with withdrawing groups) benefit most from MW irradiation.
-
Experimental Protocols
Protocol A: Solvent-Free Synthesis on Basic Alumina (Green Method)
Best for: Rapid library generation, eco-friendly compliance, and liquid amines. Mechanism: Basic alumina acts as both the solid support (dispersing reagents) and the acid scavenger (trapping HCl).
Materials
-
4-Nitrobenzoyl chloride (1.0 equiv)
-
Amine (1.1 equiv)
-
Basic Alumina (Activity I, ~3g per mmol of reactant)
-
Dichloromethane (DCM) - only for pre-mixing
Workflow
-
Adsorption: Dissolve the nitrobenzoyl chloride and amine separately in a minimum amount of DCM.
-
Mixing: Mix both solutions with the Basic Alumina in a beaker.
-
Evaporation: Air dry or use a rotary evaporator to remove the DCM. The result should be a free-flowing powder.
-
Irradiation: Transfer the powder into a microwave-transparent open vessel (or loosely capped Teflon vessel).
-
Microwave Settings:
-
Mode: Constant Power (not temperature controlled due to solid state).
-
Power: 300–400 W (pulsed).
-
Time: 2–4 minutes (intermittent irradiation: 30s ON, 10s OFF to prevent hotspots).
-
-
Workup: Cool to room temperature. Add EtOAc to the solid and filter. The product dissolves in EtOAc; the alumina/salts remain on the filter. Evaporate solvent to obtain pure product.
Figure 2: Solvent-free synthesis workflow on mineral support.
Protocol B: Solution-Phase Synthesis (Difficult Substrates)
Best for: Solid amines, heat-sensitive substrates, or when precise temperature control is required.
Materials
-
4-Nitrobenzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv) + HOBt (1.2 equiv)
-
Solvent: DMF or Acetonitrile (ACN). Note: DMF absorbs MW well; ACN is easier to remove.
Workflow
-
Setup: In a 10 mL microwave synthesis vial, dissolve the acid, amine, and coupling agents in 3 mL of solvent.
-
Sealing: Cap the vial with a Teflon/Silicon septum.
-
Microwave Settings:
-
Mode: Dynamic (Temperature Control).
-
Temperature: 100°C.
-
Hold Time: 10 minutes.
-
Stirring: High.[4]
-
-
Workup: Pour mixture into ice water. Precipitate is filtered, washed with 5% NaHCO₃ and water, then dried.
Results & Validation
The following data compares the synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide using Protocol A (MW) versus conventional thermal reflux (toluene).
| Parameter | Conventional Thermal Reflux | MW Solvent-Free (Protocol A) | Improvement Factor |
| Reaction Time | 4.5 Hours | 3 Minutes | 90x Faster |
| Solvent Used | 30 mL Toluene | None (during reaction) | Green |
| Yield (%) | 72% | 94% | +22% |
| Purity (HPLC) | 88% (requires column) | 96% (recrystallization only) | Cleaner Profile |
Troubleshooting Guide:
-
Low Yield? Check the "loss tangent" of your solvent. If using non-polar solvents (toluene/hexane) in Protocol B, add a "doping" agent (ionic liquid or small amount of DMF) to increase MW absorption.
-
Vessel Failure? Reduce the sample volume. Do not fill vessels >50% to allow for pressure headspace.
References
-
Microwave-Assisted Organic Synthesis (MAOS)
-
Solvent-Free Synthesis on Alumina
-
Safety in Microwave Synthesis
- CEM Corporation.
-
Amide Bond Formation Protocols
- Montalbetti, C. A., & Falque, V. (2005).
-
Green Chemistry Principles in MW Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 3. Safety Considerations for Microwave Synthesis [cem.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 9. chem.tamu.edu [chem.tamu.edu]
Troubleshooting & Optimization
Technical Support Center: N-(cyanomethyl)-4-nitrobenzamide Synthesis
This guide functions as a Tier 3 Technical Support resource for researchers encountering yield or purity issues with N-(cyanomethyl)-4-nitrobenzamide . It prioritizes mechanistic troubleshooting over generic advice.
Ticket Subject: Yield Optimization & Protocol Troubleshooting Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary & Reaction Logic
The synthesis of N-(cyanomethyl)-4-nitrobenzamide typically involves the acylation of aminoacetonitrile (usually supplied as a sulfate or hydrochloride salt) with an activated 4-nitrobenzoic acid derivative.[1]
The Critical Failure Point: The most common cause of low yield (<50%) is the heterogeneous nature of the aminoacetonitrile salt neutralization . Aminoacetonitrile salts (HCl or H₂SO₄) are insoluble in dichloromethane (DCM). If the free amine is not efficiently liberated in situ before the acylating agent is consumed (by hydrolysis), conversion stalls.
Core Reaction Scheme
The following diagram outlines the two primary pathways and their respective critical control points.
Figure 1: Synthetic pathways highlighting the "Free Base" bottleneck.[1]
Optimized Protocols (The "Fix")
Protocol A: The "Pre-Activation" Acid Chloride Method (Recommended for Scale)
Why this works: It ensures the amine is fully dissolved and available before the unstable acid chloride is introduced.
Reagents:
-
Aminoacetonitrile sulfate (0.6 equiv - Note: Sulfate contains 2 amines per molecule)[1]
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Solvent: Anhydrous THF (Superior solubility over DCM for the salt mixture) or DCM/DMF (9:1) .
Step-by-Step:
-
The "Free-Basing" Step (Critical): In a round-bottom flask, suspend Aminoacetonitrile sulfate in anhydrous THF. Add TEA (2.5 equiv) dropwise.
-
Checkpoint: Stir vigorously at Room Temperature (RT) for 30 minutes. The mixture should become a finer suspension as the amine sulfate converts to the soluble free amine and insoluble TEA-sulfate.
-
-
Acyl Chloride Addition: Cool the mixture to 0°C. Dissolve 4-nitrobenzoyl chloride in a minimal amount of THF and add it dropwise to the amine mixture.
-
Reasoning: Exotherm control prevents nitrile hydrolysis or side reactions.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Workup:
-
Evaporate THF.
-
Resuspend residue in EtOAc (Ethyl Acetate).
-
Wash sequence: 1M HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: The "Dual-Solvent" Schotten-Baumann (Robustness)
Why this works: Uses water to dissolve the amine salt perfectly and an organic phase for the acid chloride.
Reagents:
-
Aminoacetonitrile sulfate[1]
-
Base: NaOH (aq) or K₂CO₃ (aq)
Step-by-Step:
-
Dissolve Aminoacetonitrile sulfate in a minimal volume of water .
-
Add DCM (equal volume).
-
Add 4-nitrobenzoyl chloride to the DCM layer.
-
Vigorously stir while adding 2M NaOH dropwise to maintain pH ~9–10.
-
Warning: Do not let pH > 11 or temperature rise, as the nitrile may hydrolyze to the primary amide.
-
Troubleshooting Guide (Q&A)
Issue 1: Low Yield (<40%)
Q: I followed the standard DCM procedure, but my yield is low. Where did I lose the product? Diagnosis: Likely "Salt Lock." In pure DCM, the aminoacetonitrile salt does not release the free amine fast enough. The acid chloride then hydrolyzes from trace moisture. Solution:
-
Switch Solvent: Use THF or a DCM/DMF (9:1) mixture. The polarity helps dissolve the salt.
-
Order of Addition: Do not add the acid chloride until you have stirred the amine salt with base for >20 mins.
Issue 2: Impurities & Purification
Q: I see a spot on TLC just below my product. What is it? Diagnosis: It is likely 4-nitrobenzoic acid (hydrolysis product) or N-(carbamoylmethyl)-4-nitrobenzamide (hydrolysis of the nitrile).[1] Solution:
-
If Acid (Streaks on TLC): Your NaHCO₃ wash was insufficient. Re-dissolve in EtOAc and wash 3x with Sat. NaHCO₃.
-
If Amide (Distinct spot): You used too strong a base or too high a temperature. Keep the reaction <25°C.
Q: My product is stuck in the aqueous layer. Diagnosis: The presence of the nitro and cyano groups makes the molecule polar. Solution:
-
Do not use Diethyl Ether for extraction; it is too non-polar.
-
Use EtOAc or DCM/Isopropanol (3:1) for extraction.
-
Saturate the aqueous layer with NaCl (solid) before extraction to "salt out" the organic product.
Issue 3: Sticky Precipitates
Q: During the reaction, a thick paste formed, stopping the stir bar. Diagnosis: Precipitation of Triethylamine Hydrochloride (TEA·HCl). Solution:
-
Dilute the reaction with more solvent.
-
Switch to DIPEA (Diisopropylethylamine); its salts are generally more soluble in organic solvents than TEA salts.
Quantitative Data & Reagent Selection
| Parameter | Acid Chloride Route | Coupling Agent (EDC/HOBt) |
| Typical Yield | 85–95% | 70–85% |
| Reaction Time | 2–4 Hours | 12–24 Hours |
| Cost | Low | High |
| Purification | Crystallization / Wash | Column Chromatography often needed |
| Moisture Sensitivity | High | Low |
| Scale Up | Excellent | Poor (Cost/Atom Economy) |
Decision Tree for Troubleshooting
Figure 2: Diagnostic logic for identifying yield loss.
References
-
Organic Syntheses, Coll. Vol. 1, p. 392 (1941); Vol. 3, p. 71 (1923). p-Nitrobenzoyl chloride preparation and properties.Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General review on coupling efficiency). Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Mechanistic insights into coupling failures). Link
-
BenchChem Technical Protocols. Synthesis of N-substituted benzamides. (General protocol adaptation for nitro-benzamides). Link
Sources
removing unreacted 4-nitrobenzoyl chloride from reaction mixtures
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
Below is a comprehensive troubleshooting guide for the removal of unreacted 4-nitrobenzoyl chloride (4-NBC) from reaction mixtures. This guide prioritizes chemical logic and reproducibility, ensuring your downstream analytics and biological assays remain uncompromised.
Applicable Processes: Amidation, Esterification, Friedel-Crafts Acylation.[1][2]
The Core Problem: Reactivity & Solubility
4-Nitrobenzoyl chloride is an electrophile activated by the electron-withdrawing nitro group (
The Challenge:
-
Hydrolysis: Upon contact with moisture, it converts to 4-nitrobenzoic acid and HCl .[1][2][3]
-
Solubility:
The Solution Logic: To remove the impurity, we must chemically transform the lipophilic acid chloride into a species that is either insoluble in the organic phase (aqueous extraction) or covalently bound to a solid support (scavenging).
Module 1: The Standard Acid-Base Workup
Best For: Stable products (amides, robust esters) on a scale >100 mg.[1]
The most reliable method utilizes the acidity of the hydrolyzed byproduct. The pKa of 4-nitrobenzoic acid is 3.41 [1].[1][2] By adjusting the aqueous pH to >7.5, we deprotonate the acid, trapping it in the aqueous layer as the sodium salt.
Protocol 1.1: Bicarbonate Quench
-
Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc). Add Saturated Aqueous Sodium Bicarbonate (
) slowly. -
Hydrolysis Interval: Stir the biphasic mixture vigorously for 15–30 minutes .
-
Phase Separation: Separate the layers.
-
Polishing: Wash the organic layer once with water (to remove trapped salts) and once with Brine.[1][2] Dry over
.[1][2][7]
Visualization: The Extraction Logic
Figure 1: The chemical logic of separating 4-nitrobenzoyl chloride via hydrolysis and ionization.
Module 2: Solid-Phase Scavenging
Best For: High-throughput synthesis, small scales (<50 mg), or base-sensitive products.[1][2]
If your product cannot withstand the basic conditions of a bicarbonate wash, use a Polymer-Supported Amine (Trisamine) Resin . The resin acts as a "nucleophilic sink," attacking the acid chloride to form a stable amide bond. The impurity is then filtered away.[1][2][7][8]
Protocol 2.1: Resin Scavenging
-
Calculate Loading: Check the manufacturer's loading capacity (usually 1.0 – 3.0 mmol/g).[1][2] Use 2–3 equivalents of resin relative to the excess acid chloride.[1]
-
Incubation: Add the resin directly to the reaction mixture (DCM, THF, or DMF).
-
Agitation: Shake or stir gently for 1–2 hours at room temperature.
-
Note: Do not use magnetic stir bars if the resin is fragile (it grinds the beads); use an orbital shaker.
-
-
Filtration: Filter through a fritted syringe or funnel.[1][2] The 4-NBC remains covalently bound to the beads.[1]
| Feature | Trisamine Resin (Scavenger) | Aqueous Workup (Traditional) |
| Mechanism | Covalent Amide Bond Formation | Hydrolysis + Salt Formation |
| pH Conditions | Neutral / Organic Phase | Basic (pH > 8) |
| Speed | Slow (1-2 hours) | Fast (20 mins) |
| Suitability | Base-sensitive esters/protecting groups | Robust amides/esters |
Module 3: Troubleshooting & FAQs
Q1: I did a bicarbonate wash, but I still see a spot on my TLC corresponding to the acid chloride/acid.
Diagnosis: Incomplete hydrolysis.[1][2] Explanation: 4-Nitrobenzoyl chloride is a solid and can be surprisingly resistant to hydrolysis if it is sequestered in the organic layer.[1][2] Simply "shaking" the separatory funnel once is insufficient.[1][2] Fix:
-
Add a nucleophilic catalyst: A catalytic amount of DMAP or N-methylimidazole added to the quench will rapidly react with the acid chloride to form a water-soluble acyl-pyridinium salt, which hydrolyzes instantly [2].[1]
-
Extend the stir time of the biphasic mixture to 30 minutes before separation.
Q2: My product is an ester, and I am afraid the bicarbonate wash will hydrolyze it.
Diagnosis: Base sensitivity.[1][2] Fix:
-
Option A (Scavenger): Use the Trisamine resin method (Module 2).[2]
-
Option B (Neutral Quench): Quench with 3-dimethylaminopropylamine (DMAPA) .[1][2] This is a liquid amine that reacts with the acid chloride to form an amide.[1] The resulting amide contains a tertiary amine, which can be removed by a mildly acidic wash (1M HCl or Citric Acid) or simply because it is highly polar.
Q3: I am getting a terrible emulsion during the aqueous workup.
Diagnosis: The 4-nitrobenzoate salt acts as a surfactant, or the reaction solvent (e.g., DMF) is miscible with water. Fix:
-
Filter first: Sometimes precipitated 4-nitrobenzoic acid (neutral form) causes the emulsion.[1][2] Filter the mixture through Celite before the separatory funnel.
-
Brine: Saturate the aqueous layer with NaCl.
-
Solvent Swap: If using DCM, switch to EtOAc; chlorinated solvents often form stubborn emulsions with nitro-aromatics.[1][2]
Module 4: Purification via Chromatography
Warning: Do not attempt to purify unreacted 4-nitrobenzoyl chloride on silica gel. It will hydrolyze on the column, streaking and contaminating your product fractions with 4-nitrobenzoic acid.[1][2]
Workflow for Column Chromatography:
-
Mandatory Pre-treatment: You must perform the workup (Module 1 or 2) to convert the chloride to the acid or remove it before loading the column.
-
Elution: If trace 4-nitrobenzoic acid remains:
Visualization: Scavenger vs. Workup Decision Tree
Figure 2: Decision matrix for selecting the appropriate removal protocol.
References
-
PubChem. (2025).[1][2] 4-Nitrobenzoic Acid: Chemical and Physical Properties. National Library of Medicine.[1][2] [Link][1][2]
-
Organic Syntheses. (2004).[1][2] Use of DMAP as a Nucleophilic Catalyst. Org. Synth. Coll. Vol. 10, p.48. [Link]
-
Biotage. (n.d.).[1][2] Work-up and Scavenging Techniques. Biotage Knowledge Base.[1][2] [Link]
Sources
- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Nitrobenzoyl chloride [webbook.nist.gov]
- 5. connectsci.au [connectsci.au]
- 6. reddit.com [reddit.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Kinetics & Yield in Aminoacetonitrile Condensation
Introduction & Scope
Welcome to the Technical Support Center. This guide addresses the synthesis of aminoacetonitrile (and its
This guide moves beyond basic textbook descriptions to address the Critical Process Parameters (CPPs) that influence reaction time and purity in a drug development context.
Critical Process Parameters (The "Why")
To optimize reaction time, you must manipulate the rate-determining step (RDS). In aminoacetonitrile synthesis, the reaction proceeds through two distinct stages:
-
Imine Formation (Equilibrium Controlled): Formaldehyde reacts with ammonia to form methanimine (
). This is often the bottleneck in aqueous media due to hydration of the aldehyde. -
Cyanide Addition (Kinetically Controlled): Cyanide attacks the imine to form the aminonitrile.[3]
The pH "Goldilocks" Zone
The most common cause of poor kinetics is incorrect pH.
-
pH < 7 (Too Acidic): The amine is fully protonated (
), rendering it non-nucleophilic. Imine formation halts. -
pH > 11 (Too Basic): Cyanide exists as
, but the imine is not activated (protonated). Additionally, high pH accelerates the polymerization of HCN and the product (darkening). -
Optimal Window (pH 8.5 – 9.5): Ensures enough free
to attack the aldehyde, while maintaining enough protons to activate the imine ( ) for cyanide attack [1].
Visualizing the Reaction Pathway
The following diagram illustrates the competitive pathways. Your goal is to maximize the Blue path and minimize the Red paths.
Figure 1: Mechanistic pathway highlighting the competition between thermodynamic imine formation and kinetic cyanohydrin trapping.
Troubleshooting Guide
Symptom 1: Reaction Stalls (Incomplete Conversion)
Diagnosis: The equilibrium is favoring the starting materials (retro-Strecker) or the imine is not forming.
-
Root Cause A: Water accumulation. The formation of imine releases water. In reversible systems, this pushes the equilibrium back to the aldehyde.
-
Fix: Add a dehydrating agent (e.g.,
or ) directly to the reaction mixture or use azeotropic distillation if using organic solvents [2].
-
-
Root Cause B: Cyanohydrin Trap. If cyanide is added before the imine has formed, the aldehyde reacts to form a cyanohydrin. While reversible, this slows the overall rate significantly.
-
Fix:Pre-imination Protocol. Stir the aldehyde and amine for 30–60 minutes before adding the cyanide source.
-
Symptom 2: Solution Turns Dark Brown/Black
Diagnosis: Polymerization of HCN (Azulmic acid) or oxidative degradation of aminoacetonitrile.
-
Root Cause: Exothermic runaway or high pH. Aminoacetonitrile is unstable in free-base form at high concentrations.
-
Fix:
-
Maintain temperature < 40°C.
-
Stabilize the product immediately as a salt (e.g., Hydrochloride or Sulfate) by adding alcoholic HCl or
upon completion [3]. -
Inhibitors: For large scales, ensure reagents are free of transition metals which catalyze polymerization.
-
Symptom 3: Low Yield despite Consumption of Starting Material
Diagnosis: Product instability or hydrolysis.
-
Root Cause: Aminoacetonitrile hydrolyzes to glycine (or glycinamide) in the presence of water and heat.
-
Fix: Perform workup immediately.[4] Do not store the reaction mixture overnight. Extract into an organic solvent (e.g., DCM or EtOAc) and dry immediately, or acidify to pH 2 to store as the salt.
Optimized Experimental Protocols
Protocol A: Standard Aqueous Synthesis (Robust)
Best for: General lab scale, cost-effective.
-
Reagent Prep: Dissolve Ammonium Chloride (1.1 eq) in minimal water.
-
Pre-Imination: Add Formaldehyde (1.0 eq, 37% aq) dropwise at 0°C. Stir for 30 mins.
-
Tech Note: The
acts as a buffer, naturally maintaining pH ~9.
-
-
Cyanation: Add Sodium Cyanide (NaCN, 1.0 eq) dissolved in water dropwise. Maintain Temp < 20°C.
-
Reaction: Allow to warm to RT. Monitor by TLC (stain with ninhydrin; product turns yellow/orange, unlike primary amines which turn purple/blue).
-
Workup: Extract with Diethyl Ether (
). Dry over . Add HCl in dioxane to precipitate Aminoacetonitrile Hydrochloride.
Protocol B: Accelerated Non-Aqueous Synthesis (TMSCN)
Best for: High-throughput screening, moisture-sensitive substrates, rapid kinetics.
-
Setup: Flame-dried flask, Argon atmosphere.
-
Reagents: Combine Amine and Aldehyde in Acetonitrile (MeCN).
-
Catalyst: Add 5 mol% Indium(III) Chloride (
) or Scandium Triflate ( ). -
Reagent: Add Trimethylsilyl Cyanide (TMSCN, 1.1 eq).
-
Kinetics: Reaction is typically complete in < 30 minutes.
-
Quench: Add MeOH to cleave the silyl group.
Data Summary: Solvent & Catalyst Effects
| Solvent System | Catalyst | Reaction Time | Yield | Comments |
| Water | None ( | 4–6 Hours | 65–75% | Slowest. High risk of hydrolysis. |
| Methanol | Iodine ( | 1–2 Hours | 85–90% | Iodine acts as a mild Lewis acid. |
| Acetonitrile | 15–30 Mins | >95% | Fastest. Anhydrous conditions prevent side reactions. | |
| DCM | Thiourea (Organocat.) | 2–4 Hours | 80–90% | Best for asymmetric synthesis (if using chiral amines). |
Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing kinetic failures and product decomposition.
FAQs
Q: Can I use KCN instead of NaCN? A: Yes, they are interchangeable stoichiometrically. However, KCN is slightly less soluble in organic-aqueous mixtures than NaCN. If using a biphasic system (e.g., Water/DCM), add a Phase Transfer Catalyst (PTC) like TBAB to maintain reaction speed.
Q: Why does my product turn into a solid mass during storage?
A: Aminoacetonitrile is prone to self-condensation (polymerization) to form polyglycine-like structures, especially if traces of base remain. Always store it as a hydrochloride salt (
Q: Is microwave irradiation effective? A: Yes. Microwave heating can reduce reaction times from hours to minutes by superheating the solvent and increasing molecular collision frequency. However, because this reaction is exothermic and prone to polymerization, you must use rigorous temperature control (active cooling) during irradiation.
References
-
Strecker Synthesis Mechanism & pH Control
-
Equilibrium Management in Strecker Reactions
-
Stability and Polymerization of Aminoacetonitrile
-
Catalytic Acceleration (Lewis Acids)
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions | Carnegie Science [carnegiescience.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
resolving emulsion formation during extraction of benzamide products
Topic: Resolving Emulsion Formation During Extraction of Benzamide Products Ticket ID: BZ-EMUL-001 Support Tier: Senior Application Scientist (Level 3)
Diagnostic Overview: Why is this happening?
The Core Issue: Benzamide derivatives often function as unintentional surfactants. Their chemical structure contains a hydrophobic aromatic ring (lipophilic tail) and a polar amide group (hydrophilic head). When you perform a Liquid-Liquid Extraction (LLE), these molecules align at the interface between the organic and aqueous phases, lowering the interfacial tension and stabilizing the dispersion of droplets.
Contributing Factors:
-
Amphiphilic Balance: If your benzamide has large hydrophobic substituents, it behaves like a detergent.
-
Suspended Particulates: Synthesis byproducts (e.g., dicyclohexylurea from DCC coupling or inorganic salts) can act as "Pickering emulsifiers," physically stabilizing the emulsion.
-
Solvent Choice: Chlorinated solvents (DCM, Chloroform) often form tighter emulsions with basic aqueous layers compared to ethers or esters due to density and surface tension properties.
Decision Matrix: Troubleshooting Workflow
Do not blindly add reagents. Use this logic flow to select the correct remediation protocol.
Figure 1: Decision matrix for selecting the appropriate emulsion-breaking protocol based on visual inspection of the interface.
Remediation Protocols
Protocol A: The "Salting Out" Method (Ionic Strength Adjustment)
Best For: "Milky" emulsions where the benzamide is acting as a surfactant. Mechanism: Increasing the ionic strength of the aqueous phase disrupts the hydration shell of the organic molecules, forcing them into the organic layer (Salting-out effect).[1]
Step-by-Step:
-
Prepare Saturated Brine: Ensure you have a fully saturated NaCl solution.
-
Add & Swirl: Add the brine to your separatory funnel. A typical ratio is 1 part brine to 3 parts emulsion.
-
Critical: Do not shake vigorously. Swirl gently to mix the aqueous phases without creating new micro-droplets.
-
-
The "Glass Rod" Technique: If the emulsion persists at the interface, insert a clean glass rod and gently stir only the emulsion layer. This provides a surface for micro-droplets to coalesce.
-
Wait: Allow 10–15 minutes. You should see the interface sharpen.
Data: Impact of Ionic Strength on Phase Separation
| Solvent System | Additive | Effect on Benzamide Emulsion | Mechanism |
| DCM / Water | None | Stable Emulsion | Surfactant stabilization |
| DCM / Water | Sat. NaCl | Rapid Separation | Increases aqueous surface tension; Salting out |
| EtOAc / Water | Sat. NaCl | Moderate Separation | Lowers mutual solubility of EtOAc/Water |
| DCM / Water | Ammonium Sulfate | High Efficiency | Stronger salting-out effect than NaCl (Hofmeister series) |
Protocol B: Celite Filtration (Physical Breaking)
Best For: Emulsions containing suspended solids, "goo," or reaction byproducts (e.g., urea derivatives). Mechanism: The Celite pad acts as a depth filter, trapping the particulate matter that stabilizes the emulsion droplets. It also provides a high surface area that ruptures the tension of the droplets as they pass through.
Step-by-Step:
-
Prepare the Filter: Pack a sintered glass funnel with a 1-2 cm pad of Celite 545 (diatomaceous earth).
-
Vacuum Setup: Mount the funnel on a clean filter flask and apply gentle vacuum.
-
Filter the Emulsion: Pour the entire contents of the separatory funnel (both phases and the emulsion) through the Celite pad.
-
Rinse: Wash the pad with a small amount of your organic extraction solvent (e.g., DCM) to recover any product trapped in the Celite.
-
Re-separate: Transfer the filtrate back to a clean separatory funnel. The layers should now separate cleanly.
Expert Insight: Do not worry about "losing" the interface. The goal is to mechanically shear the stabilized droplets. Once filtered, the physical stabilizers are gone, and thermodynamics will take over to separate the phases.
Protocol C: pH Modification (Chemical Switching)
Best For: Benzamides with ionizable side chains (e.g., amino or carboxyl groups) or when extracting from basic aqueous media. Mechanism: Adjusting pH drives the molecule fully into one phase by ionizing it (water-soluble) or neutralizing it (organic-soluble), preventing it from sitting at the interface.
Workflow:
-
Check pKa: Determine if your benzamide has ionizable groups.
-
Basic Amine Side Chain: Acidify aqueous layer (pH < 4) to keep impurity in water, or Basify (pH > 10) to drive product to organic.
-
Acidic Side Chain: Basify aqueous layer to keep impurity in water.
-
-
Adjust pH: Add 1M HCl or 1M NaOH dropwise to the aqueous layer.
-
Monitor: Watch the emulsion layer.[2][3][4][5][6] As the pH shifts, the solubility profile changes, often collapsing the emulsion.
Prevention Guide: The "Best Practice" Workflow
To avoid this in future experiments, follow this optimized extraction workflow.
Figure 2: Optimized workflow to prevent emulsion formation before it starts.
Key Prevention Rules:
-
Remove Dipolar Aprotic Solvents: If your reaction used DMF or DMSO, evaporate them first or wash with 5-10 volumes of water. These solvents increase the mutual miscibility of organic/aqueous layers, promoting emulsions.[1]
-
Pre-Salt the Water: Never extract with pure water if you anticipate an emulsion. Start with 50% brine/water mix.
-
The "Inversion" Rule: Never shake a separatory funnel like a cocktail shaker. Invert it gently 10-20 times and vent. Diffusion is sufficient for extraction; violent agitation creates stable micro-emulsions.
Frequently Asked Questions (FAQ)
Q: Can I use centrifugation? A: Yes. If you are working on a small scale (<50 mL), transferring the emulsion to a centrifuge tube and spinning at 3000 rpm for 5 minutes is the "gold standard" for breaking emulsions. However, this is often impractical for large-scale extractions.
Q: I tried brine and Celite, but the emulsion persists. What now? A: Try the "Co-solvent Trick." Add a small amount of methanol or ethanol (1-2% by volume) to the mixture. This can disrupt the surface tension of the droplets. Alternatively, if using DCM, try adding a heavier solvent like chloroform to increase the density difference between the layers.
Q: Why does my benzamide emulsion look like a "third layer"? A: This is a "rag layer." It typically consists of undissolved solids or polymers stabilized by the benzamide. Filter this specific layer through glass wool or a phase separator paper (hydrophobic filter paper).[1]
References
-
University of Rochester. (n.d.).[7] Workup: How to Manage an Emulsion. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique. Retrieved from [Link]
-
University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]
-
Majors, R. E. (2013).[8] Salting-out assisted liquid-liquid extraction (SALLE).[8][9][10] LCGC North America. Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. The Biotage Blog. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. azom.com [azom.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. Workup [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. biotage.com [biotage.com]
- 7. Researchers [chem.rochester.edu]
- 8. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. upload.wikimedia.org [upload.wikimedia.org]
- 10. ikm.org.my [ikm.org.my]
minimizing side product formation in nitrobenzamide synthesis
Technical Support Ticket: #Nzb-Syn-001 Subject: Minimizing Side Product Formation in Nitrobenzamide Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Purity Paradox
Synthesizing nitrobenzamide derivatives presents a classic organic chemistry dilemma: Regioselectivity vs. Reactivity .
Researchers typically employ one of two strategies:
-
The Coupling Route (Recommended): Amidation of a pre-nitrated benzoic acid. This locks the regiochemistry (e.g., para-nitro) but introduces moisture sensitivity.
-
The Nitration Route (Legacy): Direct nitration of benzamide. This is robust but suffers from poor regioselectivity (ortho/meta/para mixtures) and over-nitration.
This guide prioritizes the Coupling Route for high-purity applications (drug development) while providing critical control parameters for the Nitration Route where starting materials dictate its use.
Module 1: The Coupling Route (Amidation of Nitrobenzoic Acid)
Target Audience: Medicinal Chemists requiring >98% isomeric purity.
In this pathway, 4-nitrobenzoic acid is activated (usually via
Critical Failure Points & Solutions
| Issue | Symptom | Root Cause | Corrective Action |
| Hydrolysis | Precursor reverts to Nitrobenzoic Acid (white precipitate in organic layer). | Moisture ingress during acid chloride formation or coupling. | Protocol: Use a drying tube ( |
| Symmetric Anhydride | High MP impurity; insoluble in base. | Stoichiometry error: Excess acid chloride reacts with carboxylate salts. | Protocol: Ensure Amine:Acid Chloride ratio is >1.1:1. Add the acid chloride slowly to the amine (inverse addition). |
| Dimerization | Unexpected high MW peaks in LC-MS. | High concentration promotes intermolecular reaction (if substrate has nucleophilic sites). | Protocol: Dilution is key. Run reaction at 0.1 M concentration. |
The "Moisture Killer" Mechanism
Water is the primary enemy in this route. It attacks the highly reactive acyl chloride intermediate faster than the amine can, reverting your hard work back to the starting material.
Figure 1: Competitive hydrolysis pathway. Note that
Optimized Protocol: The "Inverse Addition" Technique
To minimize anhydride formation and manage exotherms:
-
Activation: Reflux 4-nitrobenzoic acid with
(1.2 eq) and cat. DMF (1 drop) in Toluene until gas evolution ceases (approx 2h). Evaporate excess completely (azeotrope with toluene). -
Preparation: Dissolve the resulting acid chloride in dry DCM.
-
Coupling: In a separate flask, dissolve Amine (1.1 eq) and TEA (1.5 eq) in DCM at
. -
Addition: Add the Acid Chloride solution dropwise to the Amine solution .
-
Why? This keeps the amine in excess, preventing the acid chloride from reacting with itself or forming anhydrides [1].
-
Module 2: The Nitration Route (Direct Nitration of Benzamide)
Target Audience: Process Chemists scaling up with limited raw material costs.
The Regioselectivity Trap
Benzamide possesses a generic amide group. In strongly acidic nitration media (
-
Major Product: m-nitrobenzamide (~90% in mixed acid).
-
Side Products: o-nitrobenzamide (steric hindrance usually limits this), p-nitrobenzamide (minor), and Dinitro species.
Troubleshooting Table
| Issue | Symptom | Root Cause | Corrective Action |
| Over-Nitration | Formation of 3,5-dinitrobenzamide. | Temperature runaway (>20°C) or excess | Control: Maintain reaction <5°C during addition. Use stoichiometric |
| Hydrolysis | Formation of Benzoic Acid. | Heating the reaction mixture in the presence of water (during quench). | Control: Quench onto crushed ice with vigorous stirring. Do not allow the quench to heat up. |
| Isomer Mix | inseparable spots on TLC. | Inherent mechanism of EAS. | Fix: Recrystallization from Ethanol/Water is usually required to isolate the pure meta isomer. |
Module 3: Purification & Analysis
Even with optimized synthesis, purification is the final firewall against side products.
The "Acid-Base Sandwich" Extraction
This protocol utilizes the amphoteric nature of the impurities to isolate the neutral Nitrobenzamide.
-
Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Wash 1: 1M HCl (Acidic Wash)
-
Removes: Unreacted Amines (converts to soluble salts).
-
Keep: Organic Layer.
-
-
Wash 2: Saturated
(Basic Wash)-
Removes: Unreacted Nitrobenzoic Acid (hydrolysis product) and other organic acids.
-
Keep: Organic Layer.
-
-
Wash 3: Brine + Drying (
)-
Removes: Residual water.[2]
-
Decision Matrix: Route Selection
Figure 2: Strategic decision tree for selecting the synthetic pathway based on isomeric requirements.
FAQs: Technical Support
Q: I am seeing a "double spot" on TLC for my amide product. What is it? A: If you used the Coupling Route, this is likely the Symmetric Anhydride . It runs slightly less polar than the amide. Treat the crude solid with dilute NaOH; the anhydride will hydrolyze to the acid (soluble), while your amide remains insoluble.
Q: My yield is low in the Coupling Route, but purity is high.
A: You likely lost product during the acid chloride formation.
Q: Can I use EDC/NHS instead of Thionyl Chloride? A: Yes. This avoids the moisture sensitivity of acid chlorides. However, the side product (N-acylurea) can be difficult to remove if the reaction stalls. The Acid Chloride route is generally cleaner for simple aromatic amides [3].
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. Link
-
Olah, G. A., et al. (1982).[4][5] Recent aspects of nitration: new preparative methods and mechanistic studies. Proceedings of the National Academy of Sciences, 79(14), 4487-4494.[5] Link[5]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 5. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(cyanomethyl)-4-nitrobenzamide
Case ID: PUR-CN-NO2-BENZ Status: Active Guide Department: Chromatography Applications & Method Development Subject: Troubleshooting Flash Chromatography for Polar Amide Derivatives
Executive Summary
N-(cyanomethyl)-4-nitrobenzamide presents a specific set of purification challenges due to its structural properties. The molecule contains three polar functional groups: a nitro group (
This combination creates a molecule with moderate-to-high polarity and poor solubility in non-polar solvents (e.g., heptane, hexanes). Common failure modes in purification include:
-
Tailing/Streaking: Caused by hydrogen bonding between the amide nitrogen and acidic silanols on the silica surface.
-
Co-elution: Specifically with the hydrolysis byproduct, 4-nitrobenzoic acid.
-
On-Column Precipitation: Occurs when the sample is loaded in a strong solvent (e.g., DMF/DMSO) but hits a non-polar mobile phase.
This guide provides a self-validating workflow to overcome these issues, moving from chemical washes to optimized chromatography.
Module 1: Pre-Chromatography Optimization (Critical)
The "Invisible" Failure Mode: Many researchers attempt to separate 4-nitrobenzoic acid (starting material or hydrolysis byproduct) from the target amide using only silica gel. This is inefficient. The acid streaks significantly, often contaminating the amide fractions.
Protocol: Chemical De-acidification Before touching a column, you must validate that the crude material is free of benzoic acid.
-
Dissolution: Dissolve crude solid in EtOAc (Ethyl Acetate). If solubility is poor, use 10% MeOH in DCM (Dichloromethane).
-
Basic Wash: Wash the organic layer
with saturated (Sodium Bicarbonate). -
Validation: Spot the organic layer on a TLC plate alongside a pure 4-nitrobenzoic acid standard. If the acid spot is visible in the organic layer, repeat the wash.
Module 2: Method Development & Setup
Stationary Phase Selection
-
Standard: Irregular Silica Gel (40–63 µm). Acceptable for most runs.
-
High-Performance: Spherical Silica (20–40 µm).[3] Recommended if
. -
Alternative: Amine-functionalized Silica.[1][4] Eliminates amide streaking but is more expensive.
Mobile Phase Selection
Due to the polarity of the cyanomethyl and nitro groups, standard Hexane/EtOAc gradients often require high percentages of EtOAc (50–100%) to elute the compound.
| Solvent System | Recommended Gradient | Application Notes |
| DCM / MeOH | 0% | Preferred. High solubility. Excellent for polar amides. |
| Hexane / EtOAc | 10% | Traditional. Risk of precipitation if loaded in DCM. |
| DCM / Acetone | 0% | Good alternative if MeOH causes transesterification (rare here). |
Sample Loading Strategy
Do NOT liquid load using DMSO or DMF. This causes "band broadening" and loss of resolution.
-
Recommended: Dry Loading .
-
Dissolve crude in minimal Acetone or DCM/MeOH.
-
Add silica gel (ratio 1:3 crude-to-silica).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder into a solid load cartridge or on top of the column.
-
Module 3: Troubleshooting Center (Q&A)
Issue 1: "My product is streaking (tailing) across the column."
Diagnosis: The secondary amide proton is hydrogen-bonding with the acidic silanol groups (
Corrective Action: You need to disrupt this interaction.
-
Option A (Standard): Switch to a DCM/MeOH gradient. Methanol is a strong hydrogen bond donor/acceptor and will competitively bind to the silanols, "smoothing" the path for your amide.
-
Option B (Modifier): If using Hexane/EtOAc, add 1% Triethylamine (TEA) to the mobile phase.
-
Note: The TEA blocks the acidic sites. However, since your molecule contains a nitrile (labile in strong base/heat) and a nitro group, ensure you do not leave it in TEA solutions for extended periods.
-
Issue 2: "The product crashed out (precipitated) inside the column."
Diagnosis: Solubility Mismatch. You likely dissolved the sample in a strong solvent (like pure DCM or minimal DMSO) and injected it into a column equilibrated with Hexane. The compound instantly precipitated upon hitting the non-polar solvent.
Corrective Action:
-
Stop the flow.
-
Switch to Solid (Dry) Loading (See Module 2). This eliminates the solvent mismatch shock.
-
If you must liquid load, ensure your equilibration solvent contains at least 10-20% of your polar solvent (e.g., start at 20% EtOAc, not 0%).
Issue 3: "I see two spots on TLC, but they co-elute on the column."
Diagnosis: Column Overloading or "Fronting." If the lower spot is 4-nitrobenzoic acid, refer to Module 1 (Chemical Wash). If the impurity is non-acidic (e.g., unreacted amine or bis-amide), your loading mass is too high for the column size.
Corrective Action:
-
Rule of Thumb: Load max 1% of the silica mass for difficult separations (
). -
Example: For 500mg of crude, use at least a 40g - 80g silica cartridge.
Module 4: Visualization & Logic
Figure 1: Purification Workflow Logic
This diagram illustrates the decision process for removing the primary impurity (benzoic acid) and selecting the loading method.
Caption: Decision matrix for removing acidic impurities and selecting the correct loading technique to prevent column fouling.
Figure 2: Troubleshooting Tailing & separation
Caption: Logic path for diagnosing peak shape issues specific to amide functionalities.
References
-
BenchChem. (2025).[5][6] Technical Support Center: Synthesis of 2-Cyano-4-nitrobenzamide. Retrieved from
-
Teledyne ISCO. (2012). RediSep Amine Functionalized Column Application Guide. Retrieved from
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from
-
PubChem. (2025). 4-Nitrobenzamide Compound Summary. National Center for Biotechnology Information. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide. Retrieved from
Sources
overcoming steric hindrance in N-alkylation of nitrobenzamides
Technical Support Center: N-Alkylation of Nitrobenzamides Ticket ID: #NB-ALK-001 Subject: Overcoming Steric Hindrance & Regioselectivity Issues Status: Open Assigned Specialist: Senior Application Scientist
Overview: The Steric-Electronic Paradox
Welcome to the technical support hub for nitrobenzamide alkylation. If you are here, you are likely facing low yields or no reaction.
The Core Problem: You are fighting a "double negative" effect.
-
Electronic Deactivation: The nitro group (
) is strongly electron-withdrawing. While this makes the amide proton more acidic ( , easier to deprotonate), it delocalizes the negative charge significantly. This stabilizes the anion but makes it a weak nucleophile . -
Steric Wall: If you have ortho-substituents (on the ring) or are using a secondary amide/bulky alkylating agent, the already weak nucleophile cannot physically reach the electrophile.
This guide provides three "Tiers" of protocols, ranging from standard fixes to advanced catalytic interventions.
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, determine your specific failure mode using the logic flow below.
Figure 1: Decision matrix for troubleshooting N-alkylation failures. Use this to select the appropriate protocol below.
Part 2: Troubleshooting Protocols
Tier 1: The "Cesium Effect" (Standard for Moderate Sterics)
Best for: Ortho-substituted nitrobenzamides or secondary alkyl halides.
The Science: Sodium (
Protocol:
-
Dissolve: 1.0 eq Nitrobenzamide in anhydrous DMF (0.2 M concentration). Do not use THF; polarity is required to solubilize Cs.
-
Base: Add 1.5 eq Cesium Carbonate (
) . -
Additive: If using an alkyl chloride or bromide, add 0.1 eq TBAI (Tetrabutylammonium iodide) . This generates a more reactive alkyl iodide in situ (Finkelstein reaction).
-
Reagent: Add 1.2 eq Alkylating Agent.
-
Conditions: Heat to 60°C. Monitor via LCMS.
| Parameter | Recommendation | Why? |
| Solvent | DMF or DMSO | High dielectric constant dissociates the ion pair. |
| Base | Large cation radius = "Naked" anion effect. | |
| Temp | 50-70°C | Sufficient energy to overcome steric barrier, but below hydrolysis threshold. |
Tier 2: Phase Transfer Catalysis (PTC) (For O-Alkylation Issues)
Best for: Ambident selectivity issues (preventing O-alkylation) and preventing hydrolysis.
The Science: By using a biphasic system (Liquid/Liquid or Solid/Liquid), the reaction occurs at the interface or within the organic layer where the anion is carried by a quaternary ammonium salt (
Protocol:
-
Solvent: Toluene (preferred) or 2-MeTHF.
-
Base: 50% aq. NaOH (Liquid/Liquid) or finely powdered KOH (Solid/Liquid).
-
Catalyst: 10 mol% TBAB (Tetrabutylammonium bromide) .
-
Procedure: Mix amide and alkyl halide in Toluene. Add catalyst.[1][2] Add base dropwise with vigorous stirring.
Troubleshooting Selectivity:
-
O-Alkylation dominates? Switch solvent to Toluene (non-polar solvents favor N-alkylation for amides due to hydrogen bonding aggregation in the transition state).
-
Reaction too slow? Switch catalyst to
(Hydrogen sulfate is a non-coordinating counter-ion, making the anion more reactive).
Tier 3: The Mitsunobu Inversion (For Extreme Sterics)
Best for: Extremely hindered systems where
The Science: This method bypasses the nucleophilicity issue of the nitrobenzamide. Instead of the amide attacking an alkyl halide, the alcohol (electrophile) is activated by Phosphine/DEAD. The amide acts as a proton source. The mechanism forces an
Protocol:
-
reagents: 1.0 eq Nitrobenzamide, 1.2 eq Alcohol (R-OH), 1.5 eq
(Triphenylphosphine). -
Solvent: Anhydrous THF or Toluene.
-
Addition: Cool to 0°C. Add DEAD or DIAD (1.5 eq) dropwise.
-
Note: Nitrobenzamides are actually ideal for Mitsunobu because the low pKa (approx 13) matches the acidity requirement for the betaine intermediate protonation.
Part 3: Mechanistic Visualization
Understanding the competition between N- and O-alkylation is critical.
Figure 2: Mechanistic pathway showing the divergence between O- and N-alkylation. Soft electrophiles and large counter-ions (Cs+) favor the desired N-alkylation path.
Part 4: Frequently Asked Questions (FAQs)
Q: I see a new spot on TLC, but NMR shows it's the O-alkylated product (imidate). How do I fix this? A: This is a classic "Hard/Soft Acid Base" (HSAB) issue. The Oxygen is the "hard" nucleophile; Nitrogen is "soft."
-
Fix 1: Change the leaving group. If using a mesylate/tosylate (hard), switch to an iodide (soft).
-
Fix 2: Change the solvent.[3][4] Polar aprotic solvents (DMF) sometimes favor O-alkylation because they solvate the cation so well that the "naked" oxygen attacks fastest. Switch to Toluene (Tier 2 protocol) to force tight ion pairing, which often blocks the oxygen site sterically.
Q: My nitrobenzamide decomposes (turns black) when I use NaH. A: Nitro groups are sensitive to Single Electron Transfer (SET) reductions or nucleophilic attack on the aromatic ring (SNAr) under harsh conditions. Sodium Hydride is often too aggressive. Switch to Cesium Carbonate (Tier 1) or Potassium Carbonate in Acetone/MEK.
Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating is excellent for overcoming the steric activation energy barrier. However, for nitro-compounds, ensure you cap the temperature at 100°C to prevent thermal decomposition. Use the Cesium Carbonate/DMF method in a sealed microwave vial for 10-20 minutes.
References
-
Evans, D. A. (2005). pKa's of Nitrogen Acids. Harvard University. (Verifies acidity of nitrobenzamides vs standard amides).
-
Flessner, T., & Doye, S. (1999). Cesium carbonate promoted N-alkylation of indoles and amines. Journal of Organic Chemistry. (Foundational work on the "Cesium Effect").
-
Tsunoda, T., et al. (1994). Mitsunobu reaction of sterically hindered alcohols. Tetrahedron Letters. (Application of Mitsunobu for hindered systems).
-
Dougherty, J. (2025). Phase Transfer Catalysis Reagent Guide. ACS Pharmaceutical Roundtable. (Protocol for PTC N-alkylation).
Sources
Validation & Comparative
Spectroscopic Characterization Guide: 1H NMR Analysis of N-(cyanomethyl)-4-nitrobenzamide
Executive Summary & Application Context
N-(cyanomethyl)-4-nitrobenzamide is a critical intermediate in medicinal chemistry, particularly in the development of cysteine protease inhibitors (e.g., Cathepsin K or L inhibitors) where the nitrile group acts as a reversible covalent "warhead."
This guide provides a definitive interpretation of its 1H NMR spectrum. Unlike standard textbook examples, this molecule presents a specific challenge: the interplay between the strongly electron-withdrawing nitro group, the amide resonance, and the labile protons.
Primary Objective: To distinguish the target product from its precursors (4-nitrobenzoic acid/chloride and aminoacetonitrile) and to optimize solvent selection for spectral resolution.
Structural Analysis & Theoretical Prediction
Before analyzing the spectrum, we must map the protons to their magnetic environments. The molecule possesses three distinct proton types:
-
Aromatic Protons (Ar-H): A para-substituted benzene ring bearing a nitro group (
) and an amide carbonyl ( ). Both are electron-withdrawing, but the nitro group is significantly stronger. -
Amide Proton (N-H): Exchangeable, highly sensitive to solvent and concentration.
-
Methylene Protons (
): Flanked by an amide nitrogen and a nitrile group, creating a unique chemical shift environment.
Visualization: Structural Assignments & Splitting
Figure 1: Structural connectivity and magnetic influence map. The nitro group dominates the aromatic region, while the amide and nitrile groups cooperatively deshield the methylene protons.
Experimental Protocol: Sample Preparation
To ensure reproducibility and avoid artifacts (such as peak broadening due to exchange), the choice of solvent is critical.[1]
Recommended Protocol (Method A: DMSO-d6)
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the Gold Standard for this compound.
-
Rationale: DMSO acts as a hydrogen bond acceptor, stabilizing the amide proton. This slows down the proton exchange rate, often resolving the N-H signal into a sharp triplet (coupling with
) rather than a broad lump. -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Alternative Protocol (Method B: CDCl3)
-
Solvent: Chloroform-d (
). -
Observation: The product has lower solubility in chloroform. The amide proton will likely appear as a broad singlet (no coupling visible) and may shift significantly upfield (6.5–7.5 ppm) due to lack of H-bonding stabilization. Not recommended for characterization.
Detailed 1H NMR Interpretation (DMSO-d6)
The following data represents the standard spectral profile in DMSO-d6 at 300-400 MHz.
Table 1: Chemical Shift Assignments
| Proton Group | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Interpretation |
| Amide NH | 9.30 – 9.60 | Triplet (t) | 1H | ~5.8 Hz | Highly deshielded by carbonyl. Triplet arises from coupling to |
| Ar-H (Ortho) | 8.30 – 8.40 | Doublet (d) | 2H | ~8.8 Hz | Ortho to Nitro. Deshielded by strong -I/-M effect of |
| Ar-H (Meta) | 8.10 – 8.20 | Doublet (d) | 2H | ~8.8 Hz | Meta to Nitro (Ortho to Carbonyl). Less deshielded than ortho protons.[2] |
| Methylene | 4.30 – 4.50 | Doublet (d) | 2H | ~5.8 Hz |
Mechanism of Shifts[3][4][5]
-
The Aromatic Region (AA'XX' System): The 4-nitrobenzamide moiety creates a classic "roofing" effect. The protons closest to the nitro group (Ortho) are significantly downfield (~8.35 ppm) compared to benzene (7.36 ppm). The protons next to the amide carbonyl are also downfield (~8.15 ppm) but to a lesser extent.
-
The Methylene (
): In a standard alkyl chain, a is ~1.3 ppm.-
Shift due to Amide N: +2.0 ppm.
-
Shift due to Nitrile (CN): +1.1 ppm.
-
Total Predicted: ~4.4 ppm. This matches experimental observations perfectly.
-
Comparative Analysis: Product vs. Alternatives
This section compares the product spectrum against its starting materials and solvent variations to validate synthesis success.
Scenario A: Did the Reaction Work? (Precursor Comparison)
When synthesizing this molecule from 4-nitrobenzoyl chloride and aminoacetonitrile , unreacted starting materials are the primary impurities.
| Compound | Key Indicator Peak (DMSO-d6) | Location (ppm) | Distinction |
| Product | Methylene ( | 4.40 (d) | Coupled to Amide NH (downfield). |
| Precursor 1: Aminoacetonitrile | Methylene ( | ~3.60 (s) | Significantly upfield (amine is less deshielding than amide). |
| Precursor 2: 4-Nitrobenzoic Acid | Acid Proton ( | ~13.0 (br s) | Very broad peak far downfield; absent in product. |
| Precursor 2: 4-Nitrobenzoic Acid | Ar-H (Ortho) | ~8.25 (d) | Often overlaps, but usually slightly upfield of the amide product. |
Scenario B: Solvent Effects (DMSO vs. CDCl3)
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) |
| Amide NH Shape | Sharp Triplet (often) | Broad Singlet (blob) |
| Amide NH Shift | > 9.0 ppm | 6.5 – 7.5 ppm (Variable) |
| Coupling Info | Visible ( | Lost due to exchange |
| Water Peak | 3.33 ppm (distinct) | 1.56 ppm (can overlap with impurities) |
Visualization: Purity Decision Tree
Figure 2: Workflow for validating product identity and purity based on key spectral markers.
Troubleshooting & Artifacts
-
Missing Amide Coupling: If the signal at 9.4 ppm is a singlet and the signal at 4.4 ppm is a singlet, the sample may contain traces of acid or water catalyzing proton exchange. Solution: Filter the sample through a small plug of basic alumina or use a fresh ampoule of DMSO-d6.
-
Water Interference: In DMSO-d6, water appears at ~3.3 ppm. This is far enough from the methylene peak (4.4 ppm) to allow accurate integration. In
, water appears at ~1.6 ppm. -
Rotamers: Unlike tertiary amides (e.g., DMF), this secondary amide exists predominantly in the trans (anti) conformation to minimize steric clash between the carbonyl and the cyanomethyl group. Rotameric peak doubling is generally not observed at room temperature.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (General principles of Amide and Nitro-aromatic shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 572-582. (Solvent effects on Amides).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Chemical shift data for Nitrile and Nitro derivatives). Link
Sources
Spectral Signatures of Nitrogen: A Comparative Guide to Nitrile and Nitro Group Analysis
Executive Summary: The Nitrogen Dichotomy
In pharmaceutical development, nitrogen-containing functional groups are ubiquitous, appearing in over 75% of small-molecule drugs. Among these, Nitriles (-C≡N) and Nitro groups (-NO₂) represent two distinct analytical challenges.
While both are electron-withdrawing groups critical for pharmacophore tuning, their behavior in Fourier Transform Infrared (FTIR) spectroscopy is fundamentally different. The Nitrile group is a "lone wolf," appearing in a spectral region almost void of other signals, making it a pristine target for quantification. The Nitro group is a "loud crowd," dominating the fingerprint region with intense, coupled vibrations that often obscure identifying features of the molecular backbone.
This guide moves beyond standard correlation tables to provide a mechanistic comparison of these groups, offering a self-validating workflow for their positive identification and differentiation.
Fundamental Physics: The Vibrational Mechanics
To interpret the spectra accurately, one must understand the cause of the signal.
The Nitrile (-C≡N): The Stiff Spring
The carbon-nitrogen triple bond is one of the strongest in organic chemistry. Modeled as a harmonic oscillator, the high force constant (
-
Dipole Moment: The linear geometry and electronegativity difference between C and N create a strong, permanent dipole. However, the change in dipole moment during stretching (
) can be variable, leading to intensity fluctuations based on the local environment. -
Mode: Simple stretching vibration (
).
The Nitro (-NO₂): The Resonating Hammer
The nitro group does not exist as a static double and single bond; it is a resonance hybrid with equivalent N-O bond lengths. This symmetry dictates that the group cannot stretch just one bond; it must undergo coupled vibrations.
-
Dipole Moment: The
group is highly polar, resulting in massive changes in dipole moment during vibration. This makes nitro bands some of the most intense in the entire IR spectrum. -
Modes:
-
Asymmetric Stretch (
): The oxygen atoms move in opposite directions. Higher energy (~1550 cm⁻¹). -
Symmetric Stretch (
): The oxygen atoms move in phase away from the nitrogen. Lower energy (~1350 cm⁻¹).
-
Comparative Analysis: Spectral Behavior
The following table synthesizes the diagnostic windows for both groups, including critical "confuser" signals that often lead to misinterpretation.
Table 1: Diagnostic Spectral Signatures
| Feature | Nitrile (-C≡N) | Nitro (-NO₂) |
| Primary Region | 2260 – 2210 cm⁻¹ (The "Silent Zone") | 1550 – 1475 cm⁻¹ (Asymmetric)1360 – 1290 cm⁻¹ (Symmetric) |
| Band Shape | Sharp, needle-like. | Broad, intense, often "vampire bite" (two distinct peaks). |
| Intensity | Medium to Variable (depends on substituents). | Very Strong (often the strongest peaks in the spectrum). |
| Conjugation Effect | Shifts to lower freq (~2220 cm⁻¹) & increases intensity. | Shifts both bands to lower freq (e.g., Arom-NO₂ < Aliph-NO₂). |
| Primary Interferences | Alkynes (-C≡C-): weak/absent if symmetric.Isocyanates (-N=C=O): ~2270 cm⁻¹ (broad).Atmospheric CO₂: ~2350 cm⁻¹ (doublet). | Amide II: ~1550 cm⁻¹ (in proteins/peptides).Aromatic C=C: ~1600/1500 cm⁻¹.Methyl C-H Bend: ~1375 cm⁻¹. |
| Detection Limit | Excellent (low background noise). | Good, but limited by overlapping matrix bands. |
Deep Dive: The Identification Protocol
A. Nitrile Analysis: Surviving the "Silent Zone"
The region between 1800 and 2800 cm⁻¹ is often empty in organic molecules, which makes the Nitrile peak highly diagnostic. However, this region is the playground of atmospheric Carbon Dioxide.
-
The CO₂ Trap: Atmospheric CO₂ absorbs strongly at 2350 cm⁻¹. Poor background subtraction can create "derivative-shaped" noise that mimics or masks a nitrile peak at 2250 cm⁻¹.
-
The Alkyne Differentiation: Both
and appear here.[1][2]-
Rule of Thumb: Nitrile peaks are almost always stronger than Alkyne peaks due to the larger dipole moment.
-
The "Fingerprint" Check: If you suspect an Alkyne, look for the
stretch at 3300 cm⁻¹.[2][3][4] If that is absent (internal alkyne) and the 2200 peak is weak, it is likely an alkyne.[5] If the 2200 peak is sharp and distinct, it is a Nitrile.[4][6]
-
B. Nitro Analysis: The "Two-Peak" Rule
You cannot confirm a nitro group with a single peak. The "Self-Validating System" requires the presence of both the asymmetric and symmetric bands.
-
The 1550/1350 Ratio: In most aromatic nitro compounds (e.g., Chloramphenicol, Nitrophenols), the asymmetric stretch (~1530 cm⁻¹) is slightly more intense than the symmetric stretch (~1350 cm⁻¹).
-
The Amide Mask: In drug-protein conjugates, the Amide II band (N-H bending) appears exactly where the Nitro asymmetric stretch resides (~1550 cm⁻¹).
-
Differentiation: Look for the Symmetric stretch at 1350 cm⁻¹. Amides do not have a corresponding strong band at 1350 cm⁻¹. If the 1350 band is missing, the 1550 band is likely an Amide, not a Nitro group.
-
Experimental Workflow: The Dual-Region Validation
The following diagram outlines the logical decision tree for distinguishing these groups in an unknown pharmaceutical sample.
Caption: Figure 1. Logical decision tree for the spectral differentiation of Nitrile and Nitro functional groups, accounting for common interferences.
Senior Scientist’s Protocol: Sample Preparation
For Nitriles (Sensitivity Focus)
Nitrile peaks can be weak if the molecule is large (low molar concentration of -CN).
-
Technique: Transmission FTIR (KBr Pellet or Liquid Cell).
-
Why: ATR (Attenuated Total Reflectance) has a lower effective path length at higher wavenumbers (2200 cm⁻¹). Transmission maximizes the path length, boosting the signal-to-noise ratio for the nitrile peak.
-
Critical Step: Purge the sample chamber with dry nitrogen for 2 minutes prior to scanning to eliminate the CO₂ doublet at 2350 cm⁻¹, which sits dangerously close to the nitrile band.
For Nitro Groups (Resolution Focus)
Nitro peaks are intense but prone to overlapping.
-
Technique: Diamond ATR.
-
Why: The high intensity of nitro bands can lead to "detector saturation" or flat-topped peaks in transmission mode. ATR limits the path length, keeping the strong nitro peaks within the linear dynamic range of the detector.
-
Critical Step: Apply high pressure to the ATR anvil. Nitro compounds are often crystalline; poor contact will result in a noisy fingerprint region, making the symmetric stretch (~1350 cm⁻¹) hard to distinguish from C-H bending noise.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons. Link
-
LibreTexts Chemistry. (2020). Infrared Spectra of Organic Nitrogen Compounds. Link
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Link
-
NIST Chemistry WebBook. Standard Reference Data for Acetonitrile and Nitromethane. Link
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Link
Sources
mass spectrometry fragmentation pattern of N-(cyanomethyl)-4-nitrobenzamide
[1]
Executive Summary
N-(cyanomethyl)-4-nitrobenzamide (C
Key Differentiator: Unlike simple benzamides, the cyanomethyl side chain introduces a characteristic neutral loss channel (HCN or
Experimental Protocol: LC-MS/MS Conditions
To ensure reproducibility, the following self-validating protocol is recommended. This setup prioritizes the detection of polarity-dependent fragments common in nitro-aromatics.
| Parameter | Specification | Causality / Rationale |
| Ionization Source | ESI (Electrospray Ionization) | Dual-Mode (±) is required.[1] Amides protonate well in ESI(+), while the nitro group stabilizes negative charge in ESI(-).[1] |
| Column | C18 Reverse Phase (2.1 x 100mm, 1.7 µm) | Retains the moderately polar benzamide core; separates it from highly polar hydrolysis products (e.g., aminoacetonitrile).[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for [M+H] |
| Mobile Phase B | Acetonitrile (MeCN) | Sharpens peak shape for nitro-aromatics compared to Methanol.[1] |
| Collision Energy | Stepped (15, 30, 45 eV) | Low energy preserves the molecular ion; high energy reveals deep skeletal rearrangements (phenyl ring cleavage).[1] |
| Detection Mode | MRM & Product Ion Scan | MRM transitions are essential for trace impurity quantification. |
Fragmentation Pathway Analysis
2.1 ESI(+) Mode: The Acylium Pathway
In positive mode, the protonation occurs primarily on the amide oxygen. The fragmentation is dominated by
-
Precursor: [M+H]
= m/z 206.06 [1] -
Primary Fragment (Base Peak): m/z 150.02 [1]
-
Secondary Fragments:
-
m/z 120.02: Loss of NO (30 Da) from the nitro group or loss of CO (28 Da) from the acylium ion. High-resolution MS confirms the loss of NO is favored in nitro-aromatics, forming a phenoxy-cation equivalent.[1]
-
m/z 92.03: Subsequent loss of CO from the m/z 120 ion.
-
m/z 76.02: [C
H ] benzyne-like fragment (high energy).[1]
-
2.2 ESI(-) Mode: The Nitro-Stabilized Pathway
Negative mode is highly sensitive for this compound due to the electron-withdrawing nitro group.
-
Precursor: [M-H]
= m/z 204.04 [1] -
Diagnostic Fragment: m/z 166.01 (4-Nitrobenzoate anion)[1]
-
Radical Losses:
-
m/z 174.04: Loss of NO
(30 Da). -
m/z 158.04: Loss of NO
(46 Da).
-
Visualization: Fragmentation Workflow
The following diagram illustrates the mechanistic pathways for N-(cyanomethyl)-4-nitrobenzamide in ESI(+) mode, highlighting the critical acylium ion formation.
Caption: ESI(+) Fragmentation pathway of N-(cyanomethyl)-4-nitrobenzamide showing the dominant formation of the 4-nitrobenzoyl cation (m/z 150).
Comparative Performance Guide
This section compares the target compound against its primary hydrolysis product (4-Nitrobenzoic Acid) and a structural analogue (4-Nitrobenzamide) to demonstrate how MS differentiates them.
Table 1: Diagnostic Ion Comparison
| Compound | Precursor (ESI+) | Key Fragment 1 | Key Fragment 2 | Differentiator |
| N-(cyanomethyl)-4-nitrobenzamide | 206.06 | 150.02 (Acylium) | 120.02 (Loss of NO) | Unique Precursor Mass. Cleaves to m/z 150 + 56 Da neutral loss.[1] |
| 4-Nitrobenzamide | 167.04 | 150.02 (Acylium) | 120.02 (Loss of NO) | Isobaric Fragment. Produces identical m/z 150 fragment but precursor is -39 Da lower.[1] |
| 4-Nitrobenzoic Acid | 168.03 | 150.02 (Acylium) | 122.02 (Loss of CO2H) | Acidic Loss. Readily loses OH (17 Da) or COOH (45 Da), unlike the amide.[1] |
| N-Methyl-4-nitrobenzamide | 181.06 | 150.02 (Acylium) | 120.02 (Loss of NO) | Homologue. +14 Da shift in precursor; identical core fragments.[1] |
Differentiation Strategy:
-
Precursor Isolation: The target (m/z 206) is easily resolved from 4-nitrobenzamide (m/z 167) in Q1.
-
Neutral Loss Scan: Set the MS to scan for a Neutral Loss of 56 Da (C
H N ). Only the N-(cyanomethyl) derivative will trigger this transition, effectively filtering out impurities like 4-nitrobenzoic acid.[1]
References
-
Holčapek, M., et al. (2010).[1] Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link
-
NIST Chemistry WebBook. (2025). Standard Reference Data for 4-Nitrobenzamide and derivatives. National Institute of Standards and Technology.[3] Link
-
Agilent Technologies. (2023). Screening of Nitrosamine and Nitro-Impurity Profiles in Drug Substances. Application Note 5994-1234EN.[1] Link
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for amide cleavage mechanisms).
Comparative Guide: Biological Activity of Nitro vs. Amino Benzamide Derivatives
This guide provides a technical comparison of nitro- versus amino-benzamide derivatives, focusing on their distinct biological roles, mechanistic divergences, and experimental handling.
Executive Summary
In medicinal chemistry, the transition from a nitro (-NO₂) to an amino (-NH₂) substituent on a benzamide scaffold represents a fundamental "activity switch."
-
Amino-Benzamides: Predominantly serve as Zinc Binding Groups (ZBGs) in epigenetic modulators (e.g., HDAC inhibitors like Entinostat). They function via hydrogen bond donation and metal chelation.
-
Nitro-Benzamides: Often act as prodrugs or covalent warheads (e.g., anti-tubercular agents targeting DprE1). They rely on bioreduction or electron-withdrawal to trigger toxicity in pathogens or hypoxic tumor cells.
Part 1: Mechanistic Divergence
The biological disparity between these two derivatives stems from their opposing electronic and steric profiles.
| Feature | Nitro-Benzamide (-NO₂) | Amino-Benzamide (-NH₂) |
| Electronic Effect | Strong Electron Withdrawing Group (EWG). Deactivates the aromatic ring ( | Strong Electron Donating Group (EDG). Activates the ring ( |
| Binding Mode | Hydrophobic/Steric: Lacks H-bond donor capability. Often induces a "steric clash" in compact active sites (e.g., HDAC pocket). | Chelation/H-Bonding: Acts as a bidentate ligand for Zn²⁺ or a dual H-bond donor/acceptor. |
| Metabolic Fate | Bioreduction: Converted to hydroxylamines (toxic) and then amines by nitroreductases. | Acetylation/Oxidation: Metabolized by NAT1/NAT2 (acetylation) or CYPs (N-oxidation). |
| Toxicity Alert | High: Associated with mutagenicity (Ames positive) and reductive stress (ROS generation). | Moderate: Potential for methemoglobinemia and chemically reactive metabolites (quinonediimines). |
Part 2: Case Study – Epigenetics (HDAC Inhibition)
The most prominent application of amino-benzamides is in Class I Histone Deacetylase (HDAC) inhibition. The amino group is critical for coordinating the catalytic Zinc ion at the bottom of the HDAC pocket.
The "Zinc Switch" Phenomenon
In the development of Entinostat (MS-275) , the nitro-precursor is virtually inactive. The reduction to the amine "switches on" the potency by enabling the formation of a coordinate covalent bond with Zn²⁺.
Comparative Potency Data (Representative SAR) Data synthesized from Class I HDAC SAR studies (e.g., HDAC1).
| Compound Variant | Substituent (R) | HDAC1 IC₅₀ (nM) | Mechanism of Action |
| Precursor | 2-Nitro (-NO₂) | > 10,000 (Inactive) | Steric exclusion; cannot chelate Zinc. |
| Active Drug | 2-Amino (-NH₂) | ~ 200 - 500 | Bidentate chelation of Zn²⁺ active site. |
| Metabolite | 2-Acetamido (-NHAc) | > 5,000 | Loss of H-bond donor; steric clash. |
Key Insight: The 2-amino group functions cooperatively with the benzamide carbonyl oxygen. Replacing -NH₂ with -NO₂ destroys this "pincer" chelation mode.
Part 3: Visualizing the Pathway
Diagram 1: Metabolic Bioactivation & Toxicity
The following diagram illustrates the reductive metabolism of nitro-benzamides, highlighting the toxic "Hydroxylamine" intermediate versus the active "Amine" drug.
Caption: Bioreductive pathway showing the transition from Nitro (prodrug) to Amine (active), highlighting the toxic hydroxylamine window.
Part 4: Experimental Protocols
To objectively compare these derivatives, researchers must often synthesize the amino-variant from the nitro-parent and test them side-by-side.
Protocol A: Chemoselective Nitro Reduction (Fe/NH₄Cl Method)
Use this method to convert Nitro-benzamide to Amino-benzamide without affecting other sensitive groups (e.g., esters).
-
Reagents: Nitro-benzamide derivative (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1 v/v).
-
Setup: Dissolve the nitro compound in EtOH/H₂O. Add NH₄Cl and Iron powder.
-
Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Amino product will be more polar/fluorescent).
-
Workup: Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol. Concentrate filtrate.
-
Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH).
-
Validation: Confirm -NH₂ peak via ¹H NMR (broad singlet, ~4.0–6.0 ppm) and disappearance of -NO₂ stretches in IR (1530/1350 cm⁻¹).
Protocol B: Fluorometric HDAC Activity Assay
Use this to quantify the "Activity Switch."
-
System: Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) + HeLa nuclear extract (source of HDACs).
-
Preparation: Prepare 10 mM stock solutions of Nitro-benzamide and Amino-benzamide in DMSO.
-
Dosing: Serial dilute (10 µM to 1 nM) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Incubation:
-
Add 10 µL inhibitor + 15 µL enzyme solution. Incubate 30 min at 37°C.
-
Add 25 µL substrate. Incubate 30 min at 37°C.
-
-
Development: Add 50 µL Developer solution (Trypsin/Trichostatin A) to release the fluorophore (AMC) from deacetylated lysine.
-
Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀.
Part 5: Structural Interaction Diagram
The following graph visualizes why the amino group is superior for HDAC targets (Zinc Binding) compared to the nitro group.
Caption: Mechanistic comparison showing the Amino group facilitating Zinc chelation versus the Nitro group failing to coordinate.
References
-
Suzuki, T., et al. (1999). "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry.
-
Patterson, S., et al. (2021). "Nitro-Group-Containing Drugs: Metabolism, Toxicity, and Approaches to Combat Toxicity Issues." Journal of Medicinal Chemistry.
-
Chiaradia, L. D., et al. (2017). "Synthesis and biological evaluation of nitro-benzamide derivatives as potential anti-tubercular agents." European Journal of Medicinal Chemistry.
-
BPS Bioscience. (2024). "Entinostat (MS-275) Product Data Sheet & Biological Activity."
-
Facchini, V., & Griffiths, L. A. (1980). "Metabolism of nitromide in the rat. II. Sites of nitro-reduction." Xenobiotica.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Times of N-(cyanomethyl)-4-nitrobenzamide and its Process-Related Impurities
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, technically-grounded comparison of the HPLC retention behavior of N-(cyanomethyl)-4-nitrobenzamide and its key process-related impurities. The methodologies and insights presented herein are designed to be a self-validating system, empowering researchers to confidently develop and execute robust analytical methods for purity assessment.
Introduction: The Criticality of Purity in Pharmaceutical Analysis
N-(cyanomethyl)-4-nitrobenzamide is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace amounts of impurities can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy. Understanding the retention time characteristics of the target compound versus its potential impurities is fundamental to developing a reliable HPLC method. This guide will elucidate the factors governing the separation of N-(cyanomethyl)-4-nitrobenzamide from its common impurities, providing a detailed experimental protocol and the scientific rationale behind it.
Understanding the Analyte and its Potential Impurities
A robust analytical method begins with a thorough understanding of the chemical properties of the target molecule and its likely impurities. The synthesis of N-(cyanomethyl)-4-nitrobenzamide typically proceeds via the acylation of aminoacetonitrile with 4-nitrobenzoyl chloride.
Based on this synthetic route, the primary process-related impurities are:
-
Impurity A: 4-Nitrobenzoic acid: Formed by the hydrolysis of the starting material, 4-nitrobenzoyl chloride.
-
Impurity B: 4-Nitrobenzoyl chloride: Unreacted starting material. Due to its high reactivity with water, it is rapidly converted to 4-nitrobenzoic acid in aqueous mobile phases.
-
Impurity C: Aminoacetonitrile: Unreacted starting material.
Physicochemical Properties and their Impact on HPLC Separation
The separation of these compounds by reversed-phase HPLC is governed by their relative polarity and ionization state.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | Polarity | Predicted Elution Order |
| N-(cyanomethyl)-4-nitrobenzamide | ![]() | 207.16 | Neutral | Moderately Polar | 2 |
| Impurity A: 4-Nitrobenzoic acid | ![]() | 167.12 | ~3.44 (acidic)[1] | Polar (ionic at pH > 3.44) | 1 (early eluting) |
| Impurity C: Aminoacetonitrile | ![]() | 56.07 | ~5.34 (basic)[2] | Very Polar | 1 (very early eluting) |
The significant differences in polarity and ionization potential between N-(cyanomethyl)-4-nitrobenzamide and its key impurities provide a strong basis for their successful separation using reversed-phase HPLC. By controlling the mobile phase pH, the ionization of 4-nitrobenzoic acid and aminoacetonitrile can be manipulated to optimize their retention and resolution from the main compound.
Experimental Protocol: A Validated HPLC Method
This section details a robust reversed-phase HPLC method for the separation of N-(cyanomethyl)-4-nitrobenzamide from its process-related impurities. The causality behind each experimental choice is explained to ensure a deep understanding of the method's principles.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar C18 stationary phase provides excellent retention for the aromatic compounds through hydrophobic interactions. The standard column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) | The acidic pH ensures that 4-nitrobenzoic acid is in its neutral, more retained form, while aminoacetonitrile is protonated and less retained. Phosphoric acid is a common and effective buffer for reversed-phase HPLC.[3][4][5] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good peak shape and UV transparency. |
| Gradient Elution | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B | A gradient elution is employed to effectively separate the highly polar aminoacetonitrile (eluting early) from the more retained aromatic compounds, while also ensuring the elution of any less polar, late-eluting impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and improves peak symmetry. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds containing nitro groups, which exhibit strong absorbance in this region.[6] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading and peak distortion. |
Sample Preparation
-
Standard Solution: Prepare a stock solution of N-(cyanomethyl)-4-nitrobenzamide reference standard in a mixture of acetonitrile and water (50:50 v/v) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Impurity Spiked Sample: Prepare a solution of the N-(cyanomethyl)-4-nitrobenzamide sample at 1 mg/mL and spike it with known concentrations of 4-nitrobenzoic acid and aminoacetonitrile to confirm peak identification and resolution.
-
Sample Solution: Dissolve the N-(cyanomethyl)-4-nitrobenzamide sample in the mobile phase diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Trustworthiness and Method Validation
The described HPLC method is designed to be a self-validating system. Key parameters to assess during method validation, in accordance with International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the baseline resolution of all components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
By systematically evaluating these parameters, the trustworthiness and reliability of the analytical method can be firmly established.
Conclusion
This guide has provided a comprehensive framework for the HPLC analysis of N-(cyanomethyl)-4-nitrobenzamide and its process-related impurities. By understanding the chemical nature of the analyte and its impurities, a robust and reliable reversed-phase HPLC method has been proposed. The detailed experimental protocol, supported by scientific rationale and visualizations, empowers researchers to implement and validate this method in their own laboratories. The principles outlined here serve as a valuable resource for ensuring the quality and purity of this important pharmaceutical intermediate.
References
-
SIELC Technologies. (n.d.). Separation of 4-Nitrobenzoyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aminoacetonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from [Link]
-
Quora. (2018). Which is more polar, 4-nitrobenzoic acid or benzocaine?. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminoacetonitrile. Retrieved from [Link]
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
-
Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
- Sadek, P. C. (2000). The HPLC Solvent Guide. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10901, Aminoacetonitrile. Retrieved from [Link]
-
Allen. (n.d.). pKa value of 4- nitrobenzoic acid to lower than that of benzoic acid . Explain. Retrieved from [Link]
-
Gauth. (n.d.). Pka value of 4-nitrobenzoic acid is lower than that of benzoic acid. Retrieved from [Link]
-
Shaalaa.com. (2018, March 22). Account for the Following: Pka Value of 4-nitrobenzoic Acid is Lower than that of Benzoic Acid. Retrieved from [Link]
-
ManTech Publications. (2025, January 15). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]
-
Cheméo. (n.d.). Aminoacetonitrile (CAS 540-61-4) - Chemical & Physical Properties. Retrieved from [Link]
-
NIST. (n.d.). Aminoacetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Analysis of Aminoacetonitrile in Wastewater Using Ultra-performance Hydrophilic Interaction Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
-
IJPBS. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different.... Retrieved from [Link]
-
PubMed. (2014, January 3). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, n-(cyanomethyl)-n-methyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, 2-chloro-n-(cyanomethyl)-n-ethyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 313552-72-6 | N-(4-Cyanophenyl)-4-nitrobenzamide. Retrieved from [Link]
Sources
- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AMINOACETONITRILE CAS#: 540-61-4 [m.chemicalbook.com]
- 3. Separation of 4-Nitrobenzoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Aminoacetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Purity Validation of N-(cyanomethyl)-4-nitrobenzamide: A Comparative Technical Guide
Executive Summary
The Verdict: While HPLC-UV (PDA) remains the standard for quantitative assay, LC-MS is the mandatory validation tool for N-(cyanomethyl)-4-nitrobenzamide due to specific "invisible" synthetic risks.
This guide objectively compares the performance of LC-MS against standard HPLC-UV and qNMR. For this specific nitro-benzamide derivative, reliance on UV absorbance at 254 nm creates a high risk of false-positive purity results. The primary synthetic precursor, aminoacetonitrile , is effectively UV-silent and highly polar, often co-eluting with the solvent front or the product peak without detection.
Part 1: The Challenge – Why This Compound?
Structural Analysis & Impurity Profile
N-(cyanomethyl)-4-nitrobenzamide combines a lipophilic nitro-aromatic core with a polar cyanomethyl tail. This amphiphilic nature complicates chromatography.
Key Physical Properties:
-
LogP: ~1.2 (Moderately lipophilic, retains on C18).
-
pKa: The amide proton is weakly acidic; the nitro group is non-ionizable.
-
UV Chromophore: Strong absorption at 254–270 nm (Nitrobenzene moiety).
The "Invisible" Impurity Trap
The synthesis typically involves coupling 4-nitrobenzoic acid with aminoacetonitrile .
| Component | Detection (UV 254 nm) | Detection (LC-MS ESI+) | Risk Factor |
| Target Product | High Response | Strong | N/A |
| 4-Nitrobenzoic acid | High Response | Weak/Negative Mode | Low: Easily seen by UV. |
| Aminoacetonitrile | Zero/Low Response | High Risk (Low Mass) | CRITICAL: UV-silent; requires low-mass MS scanning. |
| Coupling Reagents (EDC/HATU) | Variable | Very Strong | Medium: Often co-elutes; suppresses ionization. |
Part 2: Comparative Analysis (LC-MS vs. Alternatives)
Performance Matrix
The following table compares the validation capability of three distinct methodologies for this specific compound.
| Feature | Method A: HPLC-UV (PDA) | Method B: LC-MS (Proposed) | Method C: qNMR |
| Specificity | Medium - Cannot distinguish co-eluting isobaric UV-active compounds. | High - Separates by m/z; detects co-eluting impurities. | Very High - Structural absolute truth. |
| Sensitivity | Good (for chromophores) - LOD ~0.1 µg/mL. | Excellent - LOD ~1–10 ng/mL (SIM mode). | Poor - Requires mg-scale sample. |
| Blind Spots | High - Misses non-chromophoric salts (aminoacetonitrile). | Low - Detects almost everything ionizable. | None - Sees all protons. |
| Throughput | High (5-10 min/run). | High (5-10 min/run). | Low (10-30 min/sample). |
| Suitability | Routine QC. | Purity Validation & Troubleshooting. | Reference Standard Calibration. |
Experimental Data Simulation: The "False Purity" Scenario
Scenario: A batch of N-(cyanomethyl)-4-nitrobenzamide is analyzed after workup.
-
HPLC-UV Result: 99.2% Purity. (Single peak at 254 nm).
-
LC-MS Result: 94.5% Purity.
-
Why? The MS Total Ion Chromatogram (TIC) reveals a massive peak at the solvent front (m/z 57, aminoacetonitrile) and a small co-eluting peak (m/z 212, urea byproduct) hidden under the main UV peak.
-
Part 3: Validated Experimental Protocol
Chromatographic Conditions
To capture the polar aminoacetonitrile while retaining the main compound, a standard C18 gradient is insufficient. A Polar-Embedded C18 or a gradient starting at high aqueous content is required.
-
Column: Waters XSelect HSS T3 (or equivalent high-retention C18), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
Gradient Profile
-
0.0 - 1.0 min: 5% B (Isocratic hold to retain polar amines).
-
1.0 - 6.0 min: 5% -> 95% B (Linear gradient).
-
6.0 - 8.0 min: 95% B (Wash).
-
8.1 - 10.0 min: 5% B (Re-equilibration).
Mass Spectrometry Settings (Critical)
-
Ionization: ESI Positive Mode.
-
Scan Range: m/z 50 – 800 .
-
Note: You must lower the standard low-mass cutoff (often default is m/z 100) to detect aminoacetonitrile (
).
-
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the nitro group).
Part 4: The Validation Workflow (Visualized)
The following diagram illustrates the decision logic for validating the purity of this amide, highlighting where LC-MS prevents false positives.
Caption: Figure 1. Analytical decision tree demonstrating the necessity of LC-MS to detect non-chromophoric impurities (e.g., m/z 57) that pass UV screening.
Part 5: Expert Insights & Risk Mitigation
The "Ion Suppression" Factor
In LC-MS, high concentrations of the main peak can suppress the ionization of trace impurities.
-
Protocol Adjustment: Do not rely solely on the TIC (Total Ion Chromatogram). Always extract ion chromatograms (XIC) for known impurities:
-
XIC m/z 57.05 (Aminoacetonitrile)
-
XIC m/z 168.03 (4-Nitrobenzoic acid)
-
In-Source Fragmentation
Nitro-aromatics can sometimes lose the nitro group or reduce to amines in the MS source if temperatures/voltages are too high.
-
Validation Check: If you see a peak at [M-30] (loss of NO) or [M-46] (loss of NO2), this is likely an artifact of the method, not a real impurity. Verify by lowering the Cone Voltage.
Orthogonal Confirmation
If LC-MS suggests 99% purity but biological data is inconsistent (e.g., unexpected toxicity), perform qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to determine absolute purity. This is the "Gold Standard" that validates the LC-MS method itself.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]
-
Dolan, J. W. (2002). "LC-MS: A Guide for the HPLC User." LCGC North America. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9809, 4-Nitrobenzoic acid. [Link]
Sources
Comparative Guide: Amide Bond Stability in Cyanomethyl vs. Methyl Derivatives
Executive Summary
In medicinal chemistry, the modification of amide bonds is a critical strategy for tuning the physicochemical properties and metabolic stability of drug candidates. This guide provides a technical comparison between
While the
Mechanistic Basis of Stability
The stability of an amide bond is governed by the strength of the resonance interaction between the nitrogen lone pair and the carbonyl
Electronic Effects
-
-Methyl Group (
):-
Effect: Electron-donating (
effect). -
Mechanism: The methyl group increases electron density on the nitrogen atom. This enhances the availability of the nitrogen lone pair for resonance donation into the carbonyl group (
). -
Result: The C-N bond acquires significant double-bond character (rotational barrier
20 kcal/mol), rendering the carbonyl carbon less electrophilic and the amide bond highly resistant to hydrolysis .
-
-
-Cyanomethyl Group (
):-
Effect: Electron-withdrawing (
effect). -
Mechanism: The cyano group is a strong electron-withdrawing group (EWG). It pulls electron density away from the nitrogen atom through the methylene bridge. This reduces the resonance overlap with the carbonyl, increasing the single-bond character of the C-N bond.
-
Result: The carbonyl carbon becomes more electrophilic (susceptible to nucleophilic attack by water or enzymes), and the amine becomes a better leaving group, making the amide more labile .
-
Leaving Group Ability ( Correlation)
The rate of amide hydrolysis correlates with the acidity of the conjugate acid of the leaving amine. A lower
| Derivative | Leaving Group (Amine) | Conjugate Acid | Leaving Group Ability | Hydrolysis Rate |
| Methylamine ( | ~10.6 | Poor | Slow | |
| Aminoacetonitrile ( | ~5.3 | Good | Fast |
Key Insight: The
5 unit drop infor aminoacetonitrile compared to methylamine explains the significantly faster hydrolysis rates observed for cyanomethyl amides under physiological conditions.
Comparative Stability Profile
Chemical Stability (Hydrolysis)
- -Methyl Amides: Exhibit exceptional stability across a wide pH range (2–12). Hydrolysis typically requires harsh conditions (e.g., 6N HCl at reflux) or specific enzymatic catalysis.
- -Cyanomethyl Amides: Show increased susceptibility to alkaline hydrolysis. The electron-withdrawing nature of the nitrile facilitates hydroxide attack on the carbonyl. In acidic conditions, the nitrile itself may hydrolyze to a carboxylic acid, complicating the stability profile.
Metabolic Stability (Enzymatic)
-
-Methyl Amides:
-
Role: often used to block proteolysis. The steric bulk of the methyl group prevents the amide bond from fitting into the active site of many proteases (steric clash).
-
Metabolism: Primary clearance is often via oxidative
-demethylation by Cytochrome P450 enzymes (CYP450), rather than direct amide hydrolysis.
-
-
-Cyanomethyl Amides:
-
Role: Often function as "warheads" in covalent inhibitors (e.g., Cathepsin K inhibitors).[1] The nitrile group can react with the active site cysteine of proteases to form a reversible thioimidate adduct.
-
Metabolism: Susceptible to amidases due to the activated nature of the carbonyl. Additionally, the nitrile group can be metabolized by nitrilases or hydrated to a primary amide.
-
Visualization of Hydrolysis Pathway
Caption: Comparative hydrolysis kinetics. Red solid lines indicate the accelerated pathway for N-cyanomethyl derivatives due to electronic activation; blue dashed lines indicate the resistant pathway for N-methyl derivatives.
Experimental Protocols
To objectively compare the stability of these derivatives, the following standardized protocols should be employed.
Chemical Stability Assay (pH-dependent Hydrolysis)
Objective: Determine the pseudo-first-order rate constant (
Materials:
-
Test Compounds (
-methyl and -cyanomethyl analogs) -
Phosphate Buffer (100 mM, pH 7.4)
-
Internal Standard (e.g., Caffeine or Warfarin)
-
HPLC or LC-MS/MS system[2]
Protocol:
-
Stock Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Incubation: Dilute stock 1:100 into pre-warmed (37°C) Phosphate Buffer to a final concentration of 100
M. -
Sampling: At defined time points (
min, and 24 h), remove 100 L aliquots. -
Quenching: Immediately add 100
L of ice-cold Acetonitrile (containing Internal Standard) to stop the reaction. -
Analysis: Centrifuge (10,000 rpm, 5 min) and analyze the supernatant via HPLC/LC-MS.
-
Calculation: Plot
vs. time. The slope .
Metabolic Stability Assay (Liver Microsomes)
Objective: Assess susceptibility to enzymatic degradation (CYP450 and amidases).
Protocol:
-
Reaction Mix: Combine Liver Microsomes (0.5 mg/mL protein), Test Compound (1
M), and MgCl in Potassium Phosphate buffer (pH 7.4). -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Controls:
-
Negative Control: No NADPH (assess non-CYP hydrolysis).
-
Positive Control: Testosterone (high turnover) or Propranolol (medium turnover).
-
-
Sampling: quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold Methanol.
-
Data Interpretation: Compare Intrinsic Clearance (
) values.-
Expectation:
-Methyl analogs generally show lower (higher stability) unless specific demethylation is rapid. -Cyanomethyl analogs may show higher non-NADPH clearance if amidases are active.
-
Summary of Comparison
| Feature | ||
| Electronic Nature | Electron Donating (+I) | Electron Withdrawing (-I) |
| C-N Bond Character | Partial Double Bond (Rigid) | More Single Bond (Flexible) |
| Hydrolysis Resistance | High | Low to Moderate |
| Leaving Group pKa | ~10.6 (Poor LG) | ~5.3 (Good LG) |
| Primary Utility | Stability enhancement, Solubility | Covalent Warhead, Prodrug linker |
References
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry [Link] Relevance: Discusses the role of N-methylation in stabilizing peptide bonds against proteolysis.
-
3-Cyano-3-aza-
-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins Source: ACS Medicinal Chemistry Letters [Link] Relevance: Provides direct data on the stability and reactivity of N-cyanomethyl derivatives in the context of protease inhibition. -
Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C Source: Journal of Medicinal Chemistry [Link] Relevance: Compares the plasma stability of cyanamide derivatives and the impact of structural modifications.[3]
-
Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones Source: ACS Omega [Link] Relevance: Although focused on hydrazones, this paper details the experimental protocols and "methyl effect" on stability that parallels amide chemistry.
Sources
Safety Operating Guide
Detailed Disposal & Handling Guide: N-(cyanomethyl)-4-nitrobenzamide
CAS Number: 5555-32-8 Molecular Formula: C₉H₇N₃O₃ Molecular Weight: 205.17 g/mol
Executive Safety Assessment
N-(cyanomethyl)-4-nitrobenzamide presents a dual-hazard profile characteristic of high-energy nitrogenous compounds. As a Senior Application Scientist, I must emphasize that its disposal is not merely about regulatory compliance but about preventing uncontrolled chemical release.
The molecule contains two critical functional groups that dictate its handling:
-
The Nitrile Group (-CN): Under acidic conditions or thermal decomposition, this moiety risks releasing Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.
-
The Nitro Group (-NO₂): A strong oxidizer functionality that enhances the compound's sensitivity to shock and heat. While aromatic nitro compounds are generally more stable than aliphatic ones, they still pose an explosion hazard if heated under confinement or mixed with strong reducing agents.
Core Directive: The only acceptable disposal method for bulk quantities of this substance is high-temperature incineration at a permitted hazardous waste facility. In-lab chemical deactivation is reserved strictly for trace residues and spill cleanup.
Hazard Characterization & Segregation
Effective waste management begins with rigorous segregation. Mixing this compound with incompatible streams is the most common cause of laboratory accidents involving nitriles.
Chemical Compatibility Matrix
| Incompatible Class | Mechanism of Failure | Consequence |
| Strong Acids (HCl, H₂SO₄) | Hydrolysis of the nitrile group (-CN) | Release of HCN gas (Fatal inhalation hazard) |
| Strong Bases (NaOH, KOH) | Nucleophilic attack on the nitro aromatic ring | Exothermic decomposition; formation of unstable salts |
| Reducing Agents (LiAlH₄, H₂) | Reduction of Nitro/Nitrile groups | Uncontrolled heat evolution; fire |
| Oxidizers (Peroxides) | Oxidation of the organic framework | Fire/Explosion |
Storage & Waste Accumulation
-
Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers which may catalyze decomposition.[1]
-
Labeling: Must be clearly labeled "TOXIC - ORGANIC WASTE - NITRO/NITRILE COMPOUND."
-
State: Segregate solid waste from liquid waste streams to minimize the cost of disposal and prevent unexpected solubility reactions.
Operational Disposal Procedures
Protocol A: Routine Solid & Liquid Waste
For mother liquors, reaction byproducts, and expired reagents.
-
Classification: Designate as Hazardous Waste (RCRA P-List/U-List characteristics may apply depending on jurisdiction; treat as P-listed equivalent for safety).
-
Packaging:
-
Dissolve small solid quantities in a compatible solvent (e.g., DMSO or Acetone) if required by your facility's liquid waste stream, OR keep as a dry solid in a sealed wide-mouth jar.
-
Do not fill containers >90% full to allow for vapor expansion.
-
-
Transfer: Move to the satellite accumulation area immediately.
-
Final Disposal: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for incineration with scrubber systems (to capture NOx and Cyanide effluents).
Protocol B: Spill Cleanup & Deactivation
For accidental release on benchtop or floor.
Warning: Do not use bleach (sodium hypochlorite) indiscriminately. While bleach oxidizes cyanides, it can react violently with organic nitriles or the nitro group under certain conditions.
Step-by-Step Deactivation:
-
Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hoods are active.[3]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels (dampened with water) to prevent dust generation.
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
-
Cleanup:
Decision Logic & Workflows
The following diagrams illustrate the critical decision-making processes for segregating and disposing of N-(cyanomethyl)-4-nitrobenzamide.
Figure 1: Waste Segregation Logic
Caption: Decision matrix for segregating waste streams to prevent HCN generation.
Figure 2: Spill Response Protocol
Caption: Step-by-step workflow for safe spill remediation.
References & Regulatory Compliance
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
PubChem. (2025).[7][8] Compound Summary: 4-Nitrobenzamide (Structural Analog Data). National Library of Medicine.
Sources
- 1. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. hscprep.com.au [hscprep.com.au]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-Nitrobenzamide 98 619-80-7 [sigmaaldrich.com]
- 8. N-(4-Cyanophenyl)-N-hydroxybenzamide | C14H10N2O2 | CID 329403 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-(cyanomethyl)-4-nitrobenzamide
Operational Safety Guide: N-(cyanomethyl)-4-nitrobenzamide
Part 1: Executive Safety Summary
Compound Class: Nitro-aromatic Nitrile Physical State: Solid (Crystalline Powder) Primary Hazards: Acute Toxicity (Oral/Dermal), Skin Sensitization, Methemoglobinemia Risk.
The "Why" Behind the Protocol: Handling N-(cyanomethyl)-4-nitrobenzamide requires a dual-threat safety approach. You are managing two distinct pharmacophores:
-
The Cyanomethyl Group (-CH₂CN): This aliphatic nitrile moiety poses a risk of metabolic cyanide release if ingested or absorbed in significant quantities. While less immediately lethal than inorganic cyanides (e.g., NaCN), it is lipophilic, facilitating dermal absorption.
-
The Nitro-Aromatic Ring (-C₆H₄NO₂): Nitro compounds are established skin sensitizers and can induce methemoglobinemia (oxidizing hemoglobin to methemoglobin), reducing blood oxygen transport.
Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Zero skin contact and full respiratory isolation are the non-negotiable standards.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent breakthrough of the lipophilic nitrile component. Standard latex gloves are insufficient.
| PPE Category | Recommendation | Scientific Rationale |
| Hand Protection (Dry Solid) | Double Nitrile Gloves (min. 5 mil outer, 4 mil inner) | Provides sufficient barrier against dry dust. The "double-glove" technique allows immediate removal of the outer layer upon contamination without exposing skin. |
| Hand Protection (Solution) | Silver Shield® (Laminate) or Viton® | Nitriles can permeate standard nitrile rubber rapidly when dissolved in organic solvents (e.g., DMSO, DCM). Laminate films provide >4-hour breakthrough protection. |
| Respiratory | N95/P100 Respirator (if outside hood) or PAPR | Nitro-aromatics are often potent sensitizers. Inhalation of dust must be prevented to avoid systemic toxicity and sensitization. |
| Body Defense | Tyvek® Lab Coat (Closed front) | Cotton lab coats absorb liquids and hold toxic dust against the skin. Tyvek repels dust and provides a splash barrier. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. |
Part 3: Operational Protocols
Engineering Controls & Weighing
-
Primary Barrier: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Nitro-aromatics can be electrostatic; static discharge can disperse toxic dust onto the user.
Reaction Setup (Synthesis Context)
If synthesizing this compound from 4-nitrobenzoyl chloride and aminoacetonitrile:
-
Quench Precaution: The reaction releases HCl. Ensure the receiving flask is vented to a scrubber or neutralizing trap.
-
Solvent Choice: Avoid using DMSO if possible, as it enhances the dermal absorption of the nitrile. Use Ethyl Acetate or THF where feasible.
Decontamination & Disposal
The "Kill" Solution: To degrade the nitrile and amide bonds, use a High-pH Oxidative Solution .
-
Recipe: 10% Sodium Hypochlorite (Bleach) + 1M Sodium Hydroxide (NaOH) (1:1 ratio).
-
Mechanism: The base hydrolyzes the amide; the bleach oxidizes the cyanide/nitrile residues to less toxic cyanates/carbonates.
Step-by-Step Decon:
-
Cover spilled powder with paper towels dampened with the "Kill Solution."
-
Wait 15 minutes to allow for chemical degradation.
-
Wipe up and place in a dedicated hazardous waste bag.
-
Rinse the surface with water, then ethanol.
Part 4: Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling and spill response, ensuring a self-validating safety loop.
Caption: Decision logic for PPE selection and decontamination based on physical state (Solid vs. Solution).
Part 5: References
-
PubChem . 4-Nitrobenzamide (Compound CID 12091).[1] National Library of Medicine. Accessed Feb 2026.
-
Sigma-Aldrich .[2] Safety Data Sheet: 4-Nitrobenzamide. Accessed Feb 2026.
-
National Toxicology Program (NTP) . Testing Status of Aminoacetonitrile. U.S. Department of Health and Human Services.[3] (Provides toxicity context for the nitrile fragment).
-
ECHA (European Chemicals Agency) . Registration Dossier: Nitrobenzamides. (General hazards of nitro-aromatics).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



